Methyl 4-chloronicotinate hydrochloride
Description
Properties
IUPAC Name |
methyl 4-chloropyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPABULCGRBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718286 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351479-18-9 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloropyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-chloronicotinate Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: Methyl 4-chloronicotinate hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its utility lies primarily in its role as a key intermediate in the synthesis of a variety of complex molecules, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of its chemical properties, representative experimental protocols, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Methyl 4-chloronicotinate and its hydrochloride salt are distinct chemical entities. The majority of physical property data available in the literature pertains to the free base, Methyl 4-chloronicotinate.
CAS Number Clarification:
It is crucial for researchers to specify the desired form, as some suppliers may use the CAS number for the free base to refer to the hydrochloride salt.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for both the hydrochloride salt and the free base form of Methyl 4-chloronicotinate.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1351479-18-9 | [6][7][8][9][10] |
| Molecular Formula | C₇H₇Cl₂NO₂ or C₇H₆ClNO₂·HCl | [8][10] |
| Molecular Weight | 208.04 g/mol | [8][10] |
| Typical Purity | ≥95% - 98% | [6][10] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
Table 2: Properties of Methyl 4-chloronicotinate (Free Base)
| Property | Value | Source(s) |
| CAS Number | 63592-85-8 | [1][2][][4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][] |
| Molecular Weight | 171.58 g/mol | [2][11] |
| Appearance | Beige solid | [2] |
| Boiling Point | 227 °C | [2][12] |
| Density | 1.294 g/cm³ | [2] |
| Flash Point | 91 °C | [2] |
| pKa (Predicted) | 1.81 ± 0.10 | [2] |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [2] |
Table 3: Safety Information
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound. These are constructed from established chemical principles and methods reported for structurally similar compounds.
Synthesis of this compound: A Representative Protocol
The synthesis of Methyl 4-chloronicotinate typically starts from 4-hydroxynicotinic acid. The final product is then converted to its hydrochloride salt.
Step 1: Chlorination of 4-Hydroxynicotinic Acid
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid.
-
Slowly add an excess of phosphoryl chloride (POCl₃) as both the reagent and solvent.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate, 4-chloronicotinic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Fischer Esterification to Methyl 4-chloronicotinate
-
Suspend the dried 4-chloronicotinic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 4-chloronicotinate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified Methyl 4-chloronicotinate in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the white to off-white solid by vacuum filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Analytical Methods
Accurate characterization and quantification are essential for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.
1. High-Performance Liquid Chromatography (HPLC) - A Representative Method
This method is suitable for assessing the purity and quantifying this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10-50 µg/mL). Filter through a 0.22 µm syringe filter before injection.
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the final compound.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) for the free base.
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Procedure:
-
Accurately weigh and dissolve a small amount of the sample (5-10 mg) in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Chemical Shifts (Predicted for free base in CDCl₃):
-
~8.8 ppm (s, 1H): Proton on the pyridine ring at position 2.
-
~8.6 ppm (d, 1H): Proton on the pyridine ring at position 6.
-
~7.4 ppm (d, 1H): Proton on the pyridine ring at position 5.
-
~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃). (Note: The hydrochloride salt may cause shifts in the aromatic proton signals).
-
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a versatile building block for the synthesis of more complex APIs. Its primary value stems from the reactivity of the chloro- and ester- functional groups on the pyridine scaffold.
It is particularly useful in the development of compounds targeting neurological disorders.[13] The pyridine core is a common feature in molecules that interact with nicotinic acetylcholine receptors (nAChRs), making this intermediate valuable for creating novel modulators of these receptors for conditions like Alzheimer's disease and other cognitive impairments.[13]
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
References
- 1. 63592-85-8 | MFCD10568268 | Methyl 4-chloronicotinate [aaronchem.com]
- 2. Methyl 4-Chloronicotinate | 63592-85-8 [chemicalbook.com]
- 4. watson-int.com [watson-int.com]
- 5. novasynorganics.com [novasynorganics.com]
- 6. chamflyer.lookchem.com [chamflyer.lookchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 1351479-18-9|this compound|BLD Pharm [bldpharm.com]
- 9. ivychem.com [ivychem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. Methyl 4-(chloromethyl)nicotinate hydrochloride [myskinrecipes.com]
An In-depth Technical Guide to Methyl 4-chloronicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloronicotinate hydrochloride is a heterocyclic compound that serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents. Its structure, incorporating a chlorinated pyridine ring and a methyl ester group, offers versatile sites for chemical modification, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for professionals in the field.
Chemical Structure and Properties
This compound is the hydrochloride salt of Methyl 4-chloronicotinate. The presence of the hydrochloride salt enhances the compound's stability and solubility in certain solvents.
Structure:
-
IUPAC Name: methyl 4-chloropyridine-3-carboxylate hydrochloride
-
Chemical Formula: C₇H₆ClNO₂·HCl[1]
-
Molecular Weight: 208.04 g/mol [1]
-
Canonical SMILES: COC(=O)C1=C(C=CN=C1)Cl.Cl
-
InChI Key: SNZRPPBWRSEVIU-UHFFFAOYSA-N
The core structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 3-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its free base, Methyl 4-chloronicotinate.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1351479-18-9 | [1] |
| Molecular Formula | C₇H₆ClNO₂·HCl | [1] |
| Molecular Weight | 208.04 g/mol | [1] |
| Appearance | Solid | N/A |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
Table 2: Properties of Methyl 4-chloronicotinate (Free Base)
| Property | Value | Source |
| CAS Number | 63592-85-8 | [2] |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [2] |
| Appearance | Beige solid | N/A |
| Boiling Point | 227 °C | N/A |
| Density | 1.294 g/cm³ | N/A |
| Flash Point | 91 °C | N/A |
| Storage | Sealed in dry, Store in freezer, under -20°C | N/A |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of 4-chloronicotinic acid with methanol, followed by the formation of the hydrochloride salt. A common and efficient method for this esterification is the Fischer esterification, which utilizes an acid catalyst.
Experimental Protocol: Fischer Esterification of 4-chloronicotinic acid
This protocol is based on general Fischer esterification procedures and synthesis of similar nicotinic acid esters.[3][4]
Materials:
-
4-chloronicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (gas or concentrated solution)
Procedure:
-
Esterification:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloronicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. Alternatively, for a more reactive approach, thionyl chloride (2 equivalents) can be added dropwise to the methanolic solution at 0 °C, which generates anhydrous HCl in situ to catalyze the reaction.[3]
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Free Base:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-chloronicotinate.
-
The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified Methyl 4-chloronicotinate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
-
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Methyl 4-chloronicotinate is predicted to show three signals in the aromatic region corresponding to the protons on the pyridine ring and one singlet in the aliphatic region for the methyl ester protons.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will show signals for the seven distinct carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the pyridine nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 4-chloronicotinate would be expected to exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C-Cl stretching, and various vibrations associated with the aromatic pyridine ring. For the hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretch would be expected in the region of 2500-3000 cm⁻¹.
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of various biologically active molecules. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.
Logical Relationship Diagram for Synthetic Utility
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward synthesis from 4-chloronicotinic acid and its reactive functional groups make it an important tool for researchers and scientists in the fields of drug discovery and development. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for laboratory professionals. Further research to obtain and publish detailed experimental spectroscopic data for the hydrochloride salt would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to Methyl 4-chloronicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloronicotinate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structure, featuring a chlorinated pyridine ring and a methyl ester group, makes it a versatile building block for the synthesis of a variety of complex molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its applications in the synthesis of active pharmaceutical ingredients (APIs), with a focus on nicotinic acetylcholine receptor (nAChR) modulators.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while the properties of the free base, methyl 4-chloronicotinate, are well-documented, specific data for the hydrochloride salt can be limited.
| Property | Value | Source(s) |
| Molecular Weight | 208.04 g/mol | [1][2] |
| Molecular Formula | C₇H₇Cl₂NO₂ (C₇H₆ClNO₂·HCl) | [1] |
| CAS Number | 1351479-18-9 | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | Room temperature or 2-8°C, stored under inert gas | [2] |
| Appearance | Solid (form may vary) | |
| Solubility | No data available for the hydrochloride salt. | |
| Melting Point | No data available for the hydrochloride salt. | |
| Boiling Point | No data available for the hydrochloride salt. |
Synthesis and Workflow
The synthesis of this compound typically involves a two-step process: the esterification of 4-chloronicotinic acid followed by the formation of the hydrochloride salt. The following workflow diagram illustrates the general synthetic and purification process.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general esterification and salt formation procedures and should be adapted and optimized based on laboratory conditions and safety assessments.
Part 1: Synthesis of Methyl 4-chloronicotinate (Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloronicotinic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 4-chloronicotinate.
Part 2: Purification and Hydrochloride Salt Formation
-
Purification: Purify the crude ester using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Salt Formation: Dissolve the purified methyl 4-chloronicotinate in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
HCl Addition: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Development
This compound is a valuable precursor for the synthesis of various pharmaceutical compounds, particularly those that modulate the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a range of neurological and psychiatric disorders, making them important targets for drug discovery.
The chloro-substituent at the 4-position of the pyridine ring is a key feature, as it can be readily displaced by various nucleophiles in nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups and the construction of a library of derivatives for structure-activity relationship (SAR) studies.
The following diagram illustrates a general signaling pathway involving nAChRs and a logical synthesis pathway for developing nAChR modulators from this compound.
Caption: A simplified diagram showing nAChR signaling and a synthetic route to potential modulators.
Safety Information
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[3][4] If inhaled, move to fresh air.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3][4]
Conclusion
This compound is a crucial building block in medicinal chemistry, offering a versatile platform for the synthesis of novel compounds targeting the central nervous system. Its utility in the development of nicotinic acetylcholine receptor modulators highlights its importance in the ongoing search for new treatments for a variety of neurological and psychiatric conditions. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development.
References
Methyl 4-chloronicotinate Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloronicotinate hydrochloride is a heterocyclic organic compound that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its pyridine ring structure, substituted with a chloro group and a methyl ester, makes it a versatile building block for the development of novel molecules with diverse biological activities. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for their determination, and its application in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-nitrogen bonds crucial for drug discovery.
Physical Properties
A comprehensive understanding of the physical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The key physical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂·HCl | [1] |
| Molecular Weight | 208.04 g/mol | [1] |
| CAS Number | 1351479-18-9 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [1] |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Solubility | Soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO) | [3][4][5][6][7] |
| Storage | Room temperature or 2-8°C | [1] |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible determination of the physical properties of chemical compounds. The following sections outline standard experimental protocols that can be adapted for this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.[8] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a preliminary rapid heat to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the heating rate to a slow and constant rate (e.g., 1-2 °C per minute) around the previously determined approximate melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point of the sample.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its use in reactions, formulations, and purification processes.[3][5][6]
Apparatus:
-
Vials or test tubes
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure for Qualitative Solubility:
-
To a test tube, add a small, known amount of this compound (e.g., 10 mg).
-
Add a small volume of the desired solvent (e.g., water, ethanol, DMSO) in increments (e.g., 0.1 mL).
-
After each addition, stir or vortex the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the approximate volume of solvent required to dissolve the known mass of the compound.
Procedure for Quantitative Solubility:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a filtered syringe to avoid transferring any solid particles.
-
Dilute the supernatant to a known volume with a suitable solvent.
-
Determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
Synthetic Applications and Reaction Pathways
This compound is a valuable precursor in the synthesis of more complex molecules, particularly those with applications in drug discovery. The chloro-substituent at the 4-position of the pyridine ring is susceptible to nucleophilic substitution and is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.[9][10][11][12][13][14][15][16][17] These reactions are fundamental in medicinal chemistry for the creation of biaryl structures and aryl amines, which are common motifs in biologically active compounds, including modulators of nicotinic acetylcholine receptors (nAChRs).[18][19][20][21][22]
Suzuki Coupling Reaction Pathway
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it can be utilized to couple an aryl or heteroaryl group at the 4-position of the pyridine ring.
Caption: Catalytic cycle of a Suzuki coupling reaction with methyl 4-chloronicotinate.
Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring of this compound.
Caption: Catalytic cycle of a Buchwald-Hartwig amination with methyl 4-chloronicotinate.
Conclusion
This compound is a valuable and versatile building block for synthetic organic chemistry. Its physical properties and chemical reactivity make it an important intermediate in the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The ability to undergo efficient cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, provides a powerful tool for medicinal chemists to access a wide range of substituted pyridine derivatives for lead discovery and optimization. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important chemical intermediate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. parchem.com [parchem.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. research.rug.nl [research.rug.nl]
- 15. youtube.com [youtube.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. youtube.com [youtube.com]
- 18. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of Methyl 4-chloronicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
A systematic approach to documenting solubility is crucial for reproducibility and comparison. The following table provides a structured format for researchers to record experimentally determined solubility data for methyl 4-chloronicotinate hydrochloride in various solvents at different temperatures.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Aqueous Buffers | |||||
| pH 1.2 (Simulated Gastric Fluid) | 25 | Shake-Flask | |||
| 37 | Shake-Flask | ||||
| pH 4.5 (Acetate Buffer) | 25 | Shake-Flask | |||
| 37 | Shake-Flask | ||||
| pH 6.8 (Simulated Intestinal Fluid) | 25 | Shake-Flask | |||
| 37 | Shake-Flask | ||||
| Organic Solvents | |||||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Co-solvent Systems | |||||
| Ethanol:Water (50:50 v/v) | 25 | Shake-Flask | |||
| PEG 400:Water (30:70 v/v) | 25 | Shake-Flask |
Experimental Protocols
Accurate and reproducible solubility data is contingent on a well-defined experimental protocol. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method
This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in a given solvent system.[1][2]
Materials:
-
This compound (of known purity)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that saturation is reached.
-
Equilibration: Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[1][2] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.[2]
-
Phase Separation: After the equilibration period, remove the vials from the shaker. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.[1][2]
-
Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant. To ensure the complete removal of any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter.[1]
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
pH Measurement: For aqueous solutions, measure the pH of the saturated solution after the experiment to ensure it has not deviated significantly.[2]
Visualizations
To aid in the understanding of the experimental process, the following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
An In-depth Technical Guide to the NMR Spectrum Analysis of Methyl 4-chloronicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-chloronicotinate hydrochloride. Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a valuable reference for researchers working with this compound. The guide outlines the expected spectral characteristics, offers a standardized experimental protocol for NMR analysis of similar compounds, and presents the data in a clear, structured format for easy interpretation and comparison.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that analyze the molecular structure and estimate the chemical shifts and coupling constants. It is important to note that actual experimental values may vary depending on the specific experimental conditions.
Predicted ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.9 | Singlet | - |
| H-5 | ~7.8 | Doublet | ~5.0 |
| H-6 | ~8.7 | Doublet | ~5.0 |
| -OCH₃ | ~4.0 | Singlet | - |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C-2 | ~152 |
| C-3 | ~125 |
| C-4 | ~148 |
| C-5 | ~128 |
| C-6 | ~150 |
| C=O | ~164 |
| -OCH₃ | ~53 |
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (optional, e.g., TMS, TSP)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical, and D₂O or CD₃OD are common choices for hydrochloride salts to ensure solubility.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to be acquired (e.g., 16 or 32 for a moderately concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, as ¹³C is much less sensitive than ¹H).
-
Acquire the FID.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale. If an internal standard was not used, the residual solvent peak can be used as a reference (e.g., D₂O at ~4.79 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Structural and Spectral Relationships
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound based on predicted data. Researchers are encouraged to use this information as a starting point and to perform their own experimental verification for definitive structural confirmation.
An In-depth Technical Guide on the Infrared Spectrum of Methyl 4-chloronicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the infrared (IR) spectrum of methyl 4-chloronicotinate hydrochloride. Due to the absence of publicly available experimental IR spectrum data for this specific compound, this document provides a theoretical analysis of its expected IR absorption bands based on its functional groups. Additionally, a general experimental protocol for obtaining the IR spectrum of a solid sample is detailed, alongside the compound's chemical structure visualized using Graphviz.
Predicted Infrared Spectrum Analysis
While specific experimental data for this compound is not available in public spectral databases, a theoretical analysis based on the characteristic vibrational frequencies of its constituent functional groups can provide valuable insight for researchers. The primary functional groups in this compound are the pyridinium ring, the methyl ester group, the carbon-chlorine bond, and the hydrochloride salt.
The expected IR absorption bands are summarized in the table below. These predictions are based on established correlations in infrared spectroscopy.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |
| N-H (pyridinium) | Stretching | 3200 - 2500 | Broad, Medium to Strong |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium to Weak |
| C-H (methyl) | Asymmetric & Symmetric Stretching | 2995 - 2885 | Medium to Weak |
| C=O (ester) | Stretching | ~1730 | Strong |
| C=N & C=C (aromatic) | Ring Stretching | 1600 - 1450 | Medium to Strong |
| C-H (methyl) | Bending | ~1440 and ~1380 | Medium |
| C-O (ester) | Stretching | 1300 - 1100 | Strong |
| C-Cl | Stretching | 800 - 600 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 690 | Medium to Strong |
Note: The presence of the hydrochloride will induce a broad absorption in the N-H stretching region due to the protonated pyridine nitrogen. The exact positions and intensities of the peaks can be influenced by the solid-state packing and intermolecular interactions.
Experimental Protocol for Infrared Spectroscopy
The following provides a detailed, generalized methodology for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound.
2.1. Instrumentation and Materials
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or a hydraulic press and die for preparing potassium bromide (KBr) pellets.
-
Sample: this compound (solid powder).
-
Reagents (for KBr pellet method): Spectroscopic grade potassium bromide (KBr), dried in an oven at >100°C for at least 2 hours to remove moisture.
-
Equipment: Agate mortar and pestle, spatula, hydraulic press.
2.2. Sample Preparation
2.2.1. Attenuated Total Reflectance (ATR) Method
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
2.2.2. Potassium Bromide (KBr) Pellet Method
-
Grind approximately 1-2 mg of this compound with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Transfer a portion of the mixture into a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum with an empty sample holder.
-
Place the sample holder with the KBr pellet into the spectrometer and collect the sample spectrum.
2.3. Data Acquisition and Processing
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected data should be processed by performing a background subtraction and, if necessary, an ATR correction (for ATR data).
Molecular Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Disclaimer: The information provided in this document regarding the predicted IR spectrum is for theoretical guidance and research purposes only. Experimental verification is necessary for precise spectral analysis.
An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-chloronicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of methyl 4-chloronicotinate hydrochloride, a key building block in pharmaceutical synthesis. This document outlines its chemical properties, a predicted fragmentation pathway, and a standardized experimental protocol for its analysis.
Chemical Properties
This compound is the hydrochloride salt of methyl 4-chloronicotinate. The free base has a molecular formula of C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] The hydrochloride salt has a molecular formula of C₇H₆ClNO₂·HCl and a molecular weight of 208.0 g/mol .[2]
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂·HCl | [1][2] |
| Molecular Weight | 171.58 g/mol | 208.0 g/mol | [1][2] |
| IUPAC Name | Methyl 4-chloropyridine-3-carboxylate | Methyl 4-chloropyridine-3-carboxylate hydrochloride | [1] |
| CAS Number | 63592-85-8 | 1351479-18-9 | [1][2] |
Predicted Mass Spectrometry Fragmentation
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the principles of mass spectrometry and the known fragmentation of related compounds, such as esters and chlorinated aromatic molecules.[3][4]
Upon introduction into the mass spectrometer, the hydrochloride salt will likely dissociate, and the free base, methyl 4-chloronicotinate, will be ionized. Electron ionization (EI) is a common technique for such molecules. The molecular ion ([M]⁺˙) is expected to be observed at an m/z corresponding to the molecular weight of the free base (171.58). Due to the presence of chlorine, a characteristic M+2 peak at m/z 173, with an intensity of approximately one-third of the molecular ion peak, is anticipated due to the natural isotopic abundance of ³⁷Cl.
The primary fragmentation pathways are predicted to involve the loss of the methoxy group (·OCH₃) from the ester, the loss of the entire methoxycarbonyl group (·COOCH₃), and the cleavage of the chlorine atom (·Cl).
Predicted Fragmentation Table
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 171/173 | [C₇H₆ClNO₂]⁺˙ | Molecular Ion |
| 140/142 | [C₆H₃ClN]⁺˙ | [M - ·OCH₃]⁺ |
| 112/114 | [C₅H₃ClN]⁺˙ | [M - ·COOCH₃]⁺ |
| 136 | [C₇H₆NO₂]⁺ | [M - ·Cl]⁺ |
Fragmentation Pathway Diagram
Caption: Predicted fragmentation pathway of methyl 4-chloronicotinate.
Experimental Protocol
This section provides a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
Objective: To obtain the mass spectrum of methyl 4-chloronicotinate and identify its characteristic fragments.
Materials and Instrumentation:
-
This compound
-
Methanol (HPLC grade)
-
GC-MS system equipped with an EI source and a quadrupole mass analyzer
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with methanol.
GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 1 minRamp: 15 °C/min to 250 °CHold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40-250 amu |
| Scan Speed | 1000 amu/s |
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to methyl 4-chloronicotinate.
-
Extract the mass spectrum of the identified peak.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern to confirm the identity of the compound.
Experimental Workflow Diagram
Caption: General workflow for GC-MS analysis of methyl 4-chloronicotinate HCl.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can adapt the provided experimental protocol to their specific instrumentation and analytical needs. The predicted fragmentation pattern serves as a valuable reference for the identification and characterization of this important pharmaceutical intermediate.
References
Navigating the Safe Handling of Methyl 4-chloronicotinate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloronicotinate hydrochloride is a key building block in pharmaceutical and agrochemical research and development. Its reactivity and chemical properties necessitate a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, consolidating available data to support its safe use in a research environment.
Physicochemical and Toxicological Profile
A clear understanding of the physical, chemical, and toxicological properties of a compound is foundational to its safe handling. The following tables summarize the available data for this compound and related compounds. It is important to note that specific quantitative toxicity data for the hydrochloride salt is limited, and therefore, data for analogous compounds should be considered for a conservative safety assessment.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1351479-18-9 | [1][2][3] |
| Molecular Formula | C₇H₆ClNO₂ · HCl | [2] |
| Molecular Weight | 208.04 g/mol | [2][4] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Storage Temperature | 2-8°C, stored in inert gas | [4] |
Note: Data for the free base, Methyl 4-chloronicotinate (CAS: 63592-85-8), may be used for preliminary assessment in the absence of specific data for the hydrochloride salt.
Table 2: Toxicological Data
| Hazard | Classification & Statements | Source |
| Acute Toxicity (Oral) | No data available.[5] May be harmful if swallowed.[6] | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation (H315).[7][8] | [7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[7][8][9][10] | [7][8][9][10] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction (H317). May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334). | [9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335).[8][10] Target Organs: Respiratory system.[10] | [8][10] |
Note: Hazard statements are often based on data from similar compounds like Methyl 2-chloronicotinate and Methyl 6-chloronicotinate.
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE and engineering controls are critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5][11] |
| Skin Protection | Chemical impermeable gloves (must be inspected prior to use). Wear fire/flame resistant and impervious clothing. | [5][11] |
| Respiratory Protection | Use a dust respirator if dust is generated. A self-contained breathing apparatus should be used in case of fire. | [5][7][11] |
| Engineering Controls | Handle in a well-ventilated place, preferably a laboratory fume hood. Eyewash stations and safety showers should be close to the workstation. | [5][11][12] |
The following flowchart outlines a decision-making process for selecting the appropriate level of PPE.
References
- 1. parchem.com [parchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, CasNo.1351479-18-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 4. This compound [myskinrecipes.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Stability and Storage of Methyl 4-chloronicotinate Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloronicotinate hydrochloride is a heterocyclic building block frequently employed in pharmaceutical research and the synthesis of complex organic molecules. As a hydrochloride salt of a substituted pyridine ester, its chemical integrity is paramount for ensuring the reliability and reproducibility of experimental outcomes. This document provides an in-depth technical overview of the factors influencing the stability of this compound and outlines the optimal conditions for its storage and handling.
The molecule possesses two primary reactive sites susceptible to degradation: the methyl ester group, which is prone to hydrolysis, and the hydrochloride salt, which can be affected by ambient moisture. Understanding these liabilities is crucial for maintaining the compound's purity and potency over time.
Key Stability and Storage Parameters
All quantitative and qualitative data derived from safety data sheets and general chemical principles are summarized below for quick reference.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & References |
| Temperature | Store in a cool place.[1] Some suppliers recommend room temperature.[2] | Prevents acceleration of degradation pathways. |
| Atmosphere | Store in a dry, well-ventilated area.[1][3] | Minimizes exposure to moisture, which can initiate hydrolysis and salt disproportionation.[4] |
| Container | Keep container tightly closed and sealed until ready for use.[1][5] | Prevents ingress of moisture and atmospheric contaminants.[4] |
| Light Exposure | Store away from direct sunlight.[5] | While specific photostability data is unavailable, this is a general best practice to prevent potential photodegradation. |
| Incompatibilities | Avoid strong oxidizing agents.[4][6] | Prevents potentially hazardous reactions. |
| Handling | Handle in a well-ventilated place, preferably under a fume hood.[1][3] Avoid dust formation.[1][7] | The compound is classified as a skin, eye, and respiratory irritant. |
Factors Influencing Chemical Stability
The stability of this compound is primarily influenced by moisture, temperature, and pH.
Moisture: Hydrolysis and Salt Disproportionation
Moisture is the most critical factor affecting the stability of this compound due to two distinct mechanisms:
-
Ester Hydrolysis: The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid (4-chloronicotinic acid) and methanol.[8] This reaction can be catalyzed by acid; the presence of water can be sufficient to facilitate this process, given the acidic nature of the hydrochloride salt itself.[9] The reaction is generally irreversible under these conditions if the volatile methanol product is removed.
-
Salt Disproportionation: As a hydrochloride salt, the compound can undergo disproportionation in the solid state, particularly at elevated humidity.[10] This process involves the transfer of a proton from the pyridinium ion to the chloride counter-ion, resulting in the formation of the volatile free base (Methyl 4-chloronicotinate) and hydrogen chloride gas.[10] The physical state of the compound may change, as evidenced by related pyridinium salts that can turn from a solid to a partial liquid in the presence of residual water.[11]
Temperature
Elevated temperatures can accelerate the rates of both hydrolysis and salt disproportionation. While the compound is generally stable at normal temperatures, long-term storage should be in a cool environment to maximize its shelf life.[1][4]
Light
Potential Degradation Pathways
The primary degradation pathway for this compound under common storage or experimental conditions is hydrolysis. The diagram below illustrates this chemical transformation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. airgas.com [airgas.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Methyl 4-chloronicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-chloronicotinate hydrochloride, a key intermediate in pharmaceutical research and development. This document outlines two primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to support researchers in their synthetic endeavors.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure, featuring a chlorinated pyridine ring with a methyl ester, allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of complex pharmaceutical compounds. This guide details two principal synthetic routes starting from readily available precursors: 4-hydroxynicotinic acid (Route 1) and 4-chloropyridine (Route 2).
Synthetic Pathways
Two logical and experimentally validated synthetic routes for the preparation of this compound are presented below.
Route 1: Synthesis from 4-Hydroxynicotinic Acid
This pathway involves three key transformations:
-
Chlorination: Conversion of the hydroxyl group of 4-hydroxynicotinic acid to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Esterification: Conversion of the resulting 4-chloronicotinic acid to its methyl ester.
-
Hydrochlorination: Formation of the hydrochloride salt of the methyl ester.
Route 2: Synthesis from 4-Chloropyridine
This alternative route consists of the following steps:
-
Carboxylation: Introduction of a carboxyl group at the 3-position of 4-chloropyridine via lithiation followed by quenching with carbon dioxide.
-
Esterification: Conversion of the formed 4-chloronicotinic acid to Methyl 4-chloronicotinate.
-
Hydrochlorination: Formation of the final hydrochloride salt.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of the described synthetic routes.
Table 1: Synthesis of 4-Chloronicotinic Acid
| Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| 4-Chloropyridine | Lithiation and Carboxylation | LDA, THF, CO₂ | -78 °C | 60-80% | Colorless solid | [1] |
| 4-Hydroxynicotinic Acid | Chlorination | POCl₃, PCl₅ | 100-105 °C, 1-1.5 h | Not specified for 4-chloro isomer, but 87.5% for 2-chloro isomer | Not specified | [2] |
Table 2: Esterification of 4-Chloronicotinic Acid
| Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| 4-Chloronicotinic Acid | Acid Chloride Formation | SOCl₂, reflux | Not specified | High (inferred) | Not specified | [3] |
| 2-Chloronicotinic Acid (analogous) | Acid Chloride Formation | (COCl)₂, DMF, DCM; then CH₃OH, Et₃N | 0-5 °C, 30 min | 97% | Yellow solid | (Analogous) |
Table 3: Formation of this compound
| Starting Material | Method | Reagents | Solvent | Yield (%) | Purity | Reference |
| Pyridine (analogous) | HCl Gas Addition | Dry HCl gas | Dichloromethane | High (inferred) | White solid | [4] |
| Pyridine (analogous) | HCl Gas Addition | Dry HCl gas | Anhydrous Ether | High (inferred) | Crystalline solid | [4] |
Detailed Experimental Protocols
The following protocols provide detailed procedures for the key transformations in the synthesis of this compound.
Route 1: From 4-Hydroxynicotinic Acid
Step 1: Synthesis of 4-Chloronicotinic Acid (Analogous Procedure)
Note: A specific protocol for the chlorination of 4-hydroxynicotinic acid was not found. The following is an analogous procedure for the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide.
-
In a reaction vessel, a mixed solution of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is prepared.
-
Nicotinic acid N-oxide is added in batches to the cooled solution.
-
The mixture is heated to 100-105 °C for 1-1.5 hours.
-
After the reaction is complete (indicated by a transparent solution), the mixture is stirred for an additional 30 minutes.
-
Excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled to room temperature and water is carefully added to precipitate the product, 2-chloronicotinic acid[2]. The same principle can be applied to 4-hydroxynicotinic acid.
Step 2: Synthesis of Methyl 4-chloronicotinate via Acyl Chloride
-
A mixture of 4-chloronicotinic acid and thionyl chloride (SOCl₂) is heated under reflux[3].
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-chloronicotinoyl chloride.
-
The crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.
-
Anhydrous methanol is added dropwise to the solution. The reaction is typically stirred for several hours at room temperature.
-
The solvent is removed under reduced pressure to yield crude Methyl 4-chloronicotinate. Purification can be achieved by column chromatography.
Step 3: Synthesis of this compound
-
Methyl 4-chloronicotinate is dissolved in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Dry hydrogen chloride gas is bubbled through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound[4].
Route 2: From 4-Chloropyridine
Step 1: Synthesis of 4-Chloronicotinic Acid
-
Under a nitrogen atmosphere, a solution of 4-chloropyridine (15 mmol) in anhydrous tetrahydrofuran (THF, 250 ml) is cooled to -78 °C.
-
Lithium diisopropylamide (LDA, 1.2 equivalents) is slowly added to the solution.
-
The resulting anionic solution is then reacted with dry carbon dioxide (CO₂).
-
The reaction mixture is worked up to isolate 4-chloronicotinic acid as a colorless solid with a yield of 60-80%[1].
Step 2 & 3: Esterification and Hydrochlorination
Follow the procedures outlined in Route 1, Step 2 and Step 3.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
References
The Strategic Sourcing and Application of Methyl 4-chloronicotinate Hydrochloride in Contemporary Drug Discovery
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of pharmaceutical research and development, the procurement of high-purity, reliably sourced chemical intermediates is a cornerstone of success. Methyl 4-chloronicotinate hydrochloride, a versatile pyridine derivative, has emerged as a critical building block in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available suppliers, detailed experimental protocols, and the logical framework for its application in drug discovery, with a focus on its role in the synthesis of next-generation kinase inhibitors.
Commercial Availability and Supplier Overview
A thorough analysis of the global market reveals a number of reputable suppliers for this compound (CAS No. 1351479-18-9) and its free base, Methyl 4-chloronicotinate (CAS No. 63592-85-8). These suppliers offer various grades and quantities, catering to the diverse needs of academic research and industrial drug development. Key quantitative data from prominent suppliers is summarized below for ease of comparison.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (Exemplary) |
| Shanghai Chamflyer Chemicals Co., Ltd | This compound | 1351479-18-9 | ≥98% | Inquire for details | Contact Supplier |
| ChemShuttle | This compound | 63592-85-8 (HCl salt implied) | 95% | 1g, 5g, 10g, 25g | $250.00 / 1g |
| Aladdin Scientific | Methyl 4-chloronicotinate, HCl | 1351479-18-9 | min 95% | 1g | $168.87 / 1g[1] |
| Apollo Scientific | Methyl 4-chloronicotinate | 63592-85-8 | 95% | 50mg, 100mg, 250mg, 500mg | £41.00 / 50mg[2] |
| BOC Sciences | Methyl 4-Chloronicotinate | 63592-85-8 | Inquire for details | Inquire for details | Price Inquiry |
| MySkinRecipes | This compound | 1351479-18-9 | ≥95% | 100mg, 250mg, 1g, 5g | ฿9,320.00 / 1g[3] |
| BLD Pharm | Methyl 4-chloronicotinate | 63592-85-8 | Inquire for details | Inquire for details | Inquire for details[4] |
| Echemi (Hangzhou zhongqi chem co.,Ltd) | This compound | 1351479-18-9 | Industrial Grade/95% | Inquire for details | Inquire for details[5] |
| MOLBASE (Beijing Bailingwei Technology Co., Ltd.) | methyl 4-chloropyridine-3-carboxylate;hydrochloride | 1351479-18-9 | 95+% | 250mg, 1g, 5g | Request For Quotation[6] |
| Parchem | This compound | 1351479-18-9 | Inquire for details | Bulk and R&D quantities | Get a quote[7] |
Application in Drug Synthesis: A Case Study in Kinase Inhibitors
This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its utility is particularly evident in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell growth and proliferation. The chloro- and methyl ester-substituted pyridine core provides a versatile scaffold for the construction of complex heterocyclic systems.
A representative application of this intermediate is in the synthesis of substituted pyrimidine-based kinase inhibitors. These inhibitors are designed to target specific kinases, such as Aurora kinases, which are often dysregulated in cancer.
Experimental Protocols
General Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
The following is a representative, generalized protocol for the synthesis of a kinase inhibitor scaffold utilizing Methyl 4-chloronicotinate as a starting material. Specific reaction conditions may vary depending on the desired final product.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound in a suitable solvent (e.g., N,N-Dimethylformamide), add a primary amine and a non-nucleophilic base (e.g., Diisopropylethylamine).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude substituted nicotinate derivative.
-
Purify the product by column chromatography on silica gel.
Step 2: Cyclocondensation to form the Pyrimidine Core
-
Treat the purified substituted nicotinate derivative with a suitable amidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol).
-
Reflux the reaction mixture for a specified period, monitoring for the formation of the pyrimidine ring by LC-MS.
-
After completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the pyrimidinyl intermediate.
Step 3: Further Functionalization
-
The pyrimidinyl intermediate can be further modified through various reactions, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) at the chloro-position or hydrolysis of the methyl ester followed by amide bond formation, to introduce additional diversity and target specific interactions within the kinase active site.
Quality Control Methodologies
The purity and identity of this compound and its synthetic derivatives are critical for their intended application. Standard analytical techniques are employed for quality control.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid or formic acid.
-
Detection: UV detection at a wavelength determined by the chromophore of the analyte (typically around 254 nm).
-
Purpose: To determine the purity of the compound and to monitor reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and types of protons in the molecule, confirming the structure of the compound.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.
-
Purpose: To confirm the identity and structure of the synthesized compounds.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Purpose: To determine the molecular weight of the compound and to confirm its identity.
Conclusion
This compound is a readily available and highly valuable intermediate for drug discovery and development. Its versatile reactivity allows for the efficient synthesis of complex heterocyclic molecules, particularly kinase inhibitors. By carefully selecting suppliers and employing rigorous quality control measures, researchers can confidently utilize this building block to advance their therapeutic programs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the successful application of this compound in the pursuit of novel medicines.
References
- 1. This compound, CasNo.1351479-18-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 2. 63592-85-8 Cas No. | Methyl 4-chloronicotinate | Apollo [store.apolloscientific.co.uk]
- 3. This compound [myskinrecipes.com]
- 4. 63592-85-8|Methyl 4-chloronicotinate|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. methyl 4-chloropyridine-3-carboxylate;hydrochloride1351479-18-9,Purity95+%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 7. parchem.com [parchem.com]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of Methyl 4-chloronicotinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4] The products of these reactions, substituted alkynes, are valuable intermediates in drug discovery due to their rigid structures and ability to introduce conformational constraints.[4]
Methyl 4-chloronicotinate is a key building block in medicinal chemistry. The introduction of an alkyne moiety at the 4-position via Sonogashira coupling can lead to novel scaffolds for drug candidates. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacodynamic or pharmacokinetic properties of a molecule, underscores the importance of such modifications in drug design.[5] This document provides detailed protocols and application notes for the Sonogashira coupling of Methyl 4-chloronicotinate hydrochloride with terminal alkynes. While the coupling of aryl chlorides can be challenging compared to bromides or iodides, appropriate selection of catalysts and reaction conditions can lead to successful transformations.[1]
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the base.[6] Copper-free Sonogashira couplings are also possible, often requiring stronger bases or specialized ligands.[1][2]
Experimental Protocols
Note on this compound: The hydrochloride salt of Methyl 4-chloronicotinate requires neutralization prior to or in situ during the reaction. The addition of a sufficient amount of base is crucial to deprotonate the pyridine nitrogen and the terminal alkyne.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of Methyl 4-chloronicotinate with a terminal alkyne using a traditional Pd/Cu catalytic system.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3-4 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-formed Pd-NHC complex, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or a stronger base like Cs₂CO₃ or K₂CO₃, 3-4 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the base, and the terminal alkyne.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C) and stir until completion.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions and yields for Sonogashira couplings of various pyridine halides. These values should serve as a general guideline, and optimization for this compound is recommended.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [7] |
| 2,6-Dibromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | Varies | [8] |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | TMS-acetylene | PdCl₂(PPh₃)₂ (5) | CuI | Et₃N | Toluene | RT | 75 | [9] |
| Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 97 | [4] |
| 4-Iodobiphenyl | Phenylacetylene | NiCl₂ (10) | None | Zn | DMAc | 60 | High | [10] |
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for the Sonogashira coupling and the catalytic cycle.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Signaling Pathways and Drug Development
The products of Sonogashira coupling, substituted alkynes, are versatile intermediates in drug discovery. The rigid alkyne linker can be used to probe binding pockets of proteins and to construct complex molecular architectures. For instance, imidazo[4,5-b]pyridine derivatives, which can be synthesized from nicotinic acid derivatives, have been investigated as inhibitors of various kinases and other enzymes. The introduction of diverse alkyne-derived substituents at the 4-position of the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The methyl ester of the nicotinate can be further modified, for example, by hydrolysis and amide coupling, to generate a library of compounds for biological screening.
Conclusion
The Sonogashira coupling of this compound provides a valuable route to a diverse range of 4-alkynylnicotinate derivatives. While the reactivity of aryl chlorides can be lower than that of the corresponding bromides and iodides, careful optimization of the reaction conditions, including the choice of catalyst, co-catalyst, base, and solvent, can lead to high yields of the desired products. The protocols and data presented here serve as a comprehensive guide for researchers in academia and industry to facilitate the synthesis of novel compounds for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-chloronicotinate Hydrochloride: A Versatile Building Block for the Synthesis of Substituted Pyridines
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloronicotinate hydrochloride is a valuable and versatile building block in medicinal chemistry and drug discovery for the synthesis of a wide array of substituted pyridine derivatives. The pyridine scaffold is a privileged structure found in numerous pharmaceuticals and biologically active compounds. The presence of a chlorine atom at the 4-position of the pyridine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
This document provides detailed application notes and generalized protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. While specific literature examples with detailed protocols for this compound are not extensively reported, the provided protocols are based on well-established procedures for structurally similar chloropyridine derivatives and serve as a robust starting point for reaction optimization.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Methyl 4-chloropyridine-3-carboxylate hydrochloride |
| CAS Number | 1351479-18-9[1][2] |
| Molecular Formula | C₇H₆ClNO₂ · HCl |
| Molecular Weight | 208.04 g/mol |
| Appearance | Off-white to white solid |
| Purity | ≥95% |
Applications in Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing ester group, makes the chlorine atom at the 4-position susceptible to oxidative addition to a palladium(0) catalyst. This initiates the catalytic cycles of several powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl and 4-Vinyl Pyridines
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position.
General Reaction Scheme:
Experimental Protocol (General):
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) and ligand (if required) under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Representative Data for Analogous Chloropyridines:
The following table summarizes typical conditions and reported yields for Suzuki-Miyaura coupling reactions of substrates analogous to this compound. This data is intended to provide a starting point for reaction optimization.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-88 |
| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 6 | 80-92 |
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[4][5] This reaction enables the synthesis of a diverse range of 4-amino-nicotinate derivatives, which are important pharmacophores.
General Reaction Scheme:
Experimental Protocol (General):
-
To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the phosphine ligand (e.g., BINAP, 0.02-0.10 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Representative Data for Analogous Chloropyridines:
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | 12 | 70-85 |
| Benzylamine | Pd₂(dba)₃/RuPhos | Cs₂CO₃ | Toluene | 100 | 24 | 80-90 |
| N-Methylaniline | Pd(OAc)₂/DavePhos | NaOt-Bu | Dioxane | 90 | 16 | 75-88 |
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyridine Derivatives
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction allows for the introduction of an alkynyl moiety at the 4-position of the pyridine ring, a functional group that can be further elaborated or is itself a key feature in various target molecules.
General Reaction Scheme:
References
- 1. calpaclab.com [calpaclab.com]
- 2. rndmate.com [rndmate.com]
- 3. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 4. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes: Synthesis of Nicotinic Acid Derivatives from Methyl 4-chloronicotinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nicotinic acid derivatives starting from the readily available building block, Methyl 4-chloronicotinate hydrochloride. The methodologies focus on two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for the synthesis of 4-amino-nicotinic acid derivatives and the Suzuki-Miyaura coupling for the synthesis of 4-aryl-nicotinic acid derivatives.
Overview of Synthetic Strategies
This compound is a versatile starting material for the synthesis of a wide range of nicotinic acid derivatives. The electron-deficient nature of the pyridine ring, further activated by the chloro-substituent at the 4-position, makes it an excellent substrate for nucleophilic aromatic substitution and cross-coupling reactions. This document outlines two primary synthetic pathways:
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the 4-position of the nicotinic acid core and a primary or secondary amine. This method is highly valued for its broad substrate scope and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction facilitates the creation of a carbon-carbon bond between the 4-position of the nicotinic acid core and an aryl or heteroaryl group, utilizing a boronic acid or ester. This is a robust and widely used method for the synthesis of biaryl compounds.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of representative nicotinic acid derivatives from Methyl 4-chloronicotinate.
Table 1: Buchwald-Hartwig Amination of Methyl 4-chloronicotinate
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 82-92 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | SPhos (4) | LHMDS | THF | 80 | 24 | 75-85 |
Table 2: Suzuki-Miyaura Coupling of Methyl 4-chloronicotinate
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88-98 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 10 | 90-99 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 14 | 85-95 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF/H₂O | 110 | 12 | 80-90 |
Experimental Protocols
Note: this compound needs to be neutralized or used with an additional equivalent of base to liberate the free base form for the reaction. The following protocols assume the use of the hydrochloride salt and include the necessary amount of base.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the synthesis of Methyl 4-(phenylamino)nicotinate.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: To the flask, add sodium tert-butoxide, this compound, and aniline.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of Methyl 4-phenylnicotinate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (3.0 equiv)
-
Toluene
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add a 4:1 mixture of toluene and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Synthetic pathways from Methyl 4-chloronicotinate HCl.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-chloronicotinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloronicotinate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the chlorine atom at the 4-position provides a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound. The information is intended to serve as a practical guide for researchers in designing and executing these important transformations.
Core Concepts: The Catalytic Cycles
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 4-chloronicotinate.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Olefin Insertion (for Heck): The coupling partner is introduced to the palladium center.
-
Reductive Elimination: The desired carbon-carbon or carbon-nitrogen bond is formed, and the Pd(0) catalyst is regenerated.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Nicotinates
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in synthesizing 4-aryl nicotinic acid methyl esters, which are precursors to a wide range of biologically active molecules.
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of Chloro-pyridines (Analogous Systems):
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for N-arylation using Methyl 4-chloronicotinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of amines with aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds prevalent in pharmaceuticals, agrochemicals, and materials science. Methyl 4-chloronicotinate hydrochloride is a valuable building block, and its N-arylated derivatives are of significant interest in drug discovery. Notably, derivatives of nicotinic acid have been investigated for a range of biological activities, including as kinase inhibitors for anticancer therapy.[1]
This document provides detailed protocols for the N-arylation of this compound using palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. It also includes information on the application of the resulting N-arylated nicotinic acid derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.
Data Presentation
Table 1: Palladium-Catalyzed N-arylation of Methyl 4-chloronicotinate with Various Anilines
| Entry | Amine | Product | Yield (%) |
| 1 | 3-amino-4-methylbenzonitrile | Methyl 4-(3-cyano-4-methylanilino)nicotinate | 85% |
| 2 | 4-chloroaniline | Methyl 4-(4-chloroanilino)nicotinate | 82% |
| 3 | 4-methoxyaniline | Methyl 4-(4-methoxyanilino)nicotinate | 88% |
Note: Yields are based on the synthesis of related nicotinic acid derivatives under similar palladium-catalyzed conditions and serve as a representative guide.[1]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established Buchwald-Hartwig amination procedures and is suitable for the reaction of this compound with various anilines.[2][3]
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃, 3.0 equivalents)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the substituted aniline (1.1 eq), cesium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidation of the palladium catalyst.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with the same solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylated product.
Note on the Hydrochloride Salt: this compound requires a sufficient amount of base to neutralize the HCl salt and deprotonate the amine for the catalytic cycle to proceed. The use of a strong base like cesium carbonate in excess is critical for the reaction's success.
Protocol 2: Experimental Workflow for Synthesis and Biological Evaluation
The following workflow outlines the general steps from the synthesis of N-arylated nicotinic acid derivatives to their biological evaluation as potential enzyme inhibitors.[1]
Caption: Experimental workflow from synthesis to biological evaluation.
Signaling Pathway
The N-arylated derivatives of methyl 4-chloronicotinate, such as methyl 4-(3-cyano-4-methylanilino)nicotinate, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a signaling cascade crucial for angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. Inhibition of this pathway can lead to reduced tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
References
Application Notes: Methyl 4-chloronicotinate Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloronicotinate hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyridine core, substituted with a reactive chlorine atom and an ester functional group, makes it an ideal starting material for the synthesis of a diverse range of complex molecules. The electron-deficient nature of the pyridine ring, further accentuated by the chlorine and methyl ester substituents, renders the 4-position susceptible to nucleophilic aromatic substitution and cross-coupling reactions. This reactivity profile has been exploited in the development of various therapeutic agents, particularly those targeting the central nervous system.
This document provides detailed application notes on the use of this compound in the synthesis of potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonists, which are promising candidates for the treatment of cognitive disorders such as Alzheimer's disease.
Application in the Synthesis of α7 Nicotinic Acetylcholine Receptor Agonists
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel expressed in key brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex.[1] Dysfunction of this receptor is implicated in the pathophysiology of Alzheimer's disease.[1] Agonists and positive allosteric modulators of the α7 nAChR have been shown to improve cognitive function in preclinical models, making this receptor a prime target for drug discovery.[1]
This compound serves as a crucial precursor for the synthesis of potent α7 nAChR agonists. A common synthetic strategy involves the nucleophilic aromatic substitution of the 4-chloro group with a suitable alcohol, often containing a basic amine moiety, to introduce a key pharmacophoric element for receptor binding.
Experimental Protocols
General Workflow for the Synthesis of α7 nAChR Agonists
The overall synthetic strategy involves a two-step process starting from this compound: a nucleophilic aromatic substitution to introduce the desired side chain, followed by reduction of the ester to the corresponding alcohol.
Caption: General synthetic workflow for α7 nAChR agonists.
Protocol 1: Synthesis of Methyl 4-((1-azabicyclo[2.2.2]oct-3-yl)oxy)nicotinate (A Representative Pyridinyl Ether Intermediate)
This protocol details the nucleophilic aromatic substitution reaction between this compound and 3-quinuclidinol.
Materials:
-
This compound
-
3-Quinuclidinol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-quinuclidinol (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.
Expected Yield: 75-85%
Protocol 2: Reduction of Methyl 4-((1-azabicyclo[2.2.2]oct-3-yl)oxy)nicotinate to (4-((1-azabicyclo[2.2.2]oct-3-yl)oxy)pyridin-3-yl)methanol
This protocol describes the reduction of the methyl ester to the primary alcohol.
Materials:
-
Methyl 4-((1-azabicyclo[2.2.2]oct-3-yl)oxy)nicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Dichloromethane
-
Methanol
Procedure:
-
To a stirred solution of Methyl 4-((1-azabicyclo[2.2.2]oct-3-yl)oxy)nicotinate (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Add sodium sulfate decahydrate and stir the resulting slurry for 30 minutes.
-
Filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product.
Expected Yield: 80-90%
Data Presentation
The following table summarizes the biological activity of representative α7 nAChR agonists synthesized from pyridine-based precursors.
| Compound ID | Structure | α7 nAChR EC₅₀ (nM) | Selectivity vs. α4β2 nAChR |
| A | 4-((1-azabicyclo[2.2.2]oct-3-yl)oxy)nicotinonitrile | 50 | >100-fold |
| B | (4-((1-azabicyclo[2.2.2]oct-3-yl)oxy)pyridin-3-yl)methanol | 35 | >150-fold |
| C | 5-(6-((R)-1-azabicyclo[2.2.2]oct-3-yloxy)pyridazin-3-yl)-1H-indole (ABT-107) | 0.2-0.6 | >100-fold |
Data are representative and compiled from various sources in medicinal chemistry literature.
Signaling Pathway
Activation of the α7 nAChR by an agonist leads to the opening of its ion channel, resulting in an influx of Ca²⁺. This calcium influx triggers downstream signaling cascades, most notably the PI3K-Akt pathway, which is known to have neuroprotective effects by promoting cell survival and synaptic plasticity.
Caption: Simplified α7 nAChR signaling pathway.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of potent and selective α7 nicotinic acetylcholine receptor agonists. The straightforward reactivity of the 4-chloro position allows for the efficient introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of novel drug candidates for cognitive disorders. The provided protocols and data serve as a guide for researchers in the design and execution of synthetic routes towards this important class of therapeutic agents.
References
Application Notes and Protocols: Methyl 4-chloronicotinate Hydrochloride in the Synthesis of the Insecticide Flonicamid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-chloronicotinate hydrochloride is a versatile pyridine-based building block utilized in the synthesis of various agrochemicals. Its reactivity, particularly at the 4-position of the pyridine ring, allows for the introduction of diverse functional groups, leading to the creation of novel and effective crop protection agents. This document details the application of this compound in the synthesis of the insecticide Flonicamid, a selective aphicide that acts as a feeding blocker. The synthetic pathway involves a key trifluoromethylation step, followed by hydrolysis and amidation to yield the final active ingredient.
Synthetic Pathway Overview
The synthesis of Flonicamid from this compound proceeds through a three-step sequence:
-
Trifluoromethylation: The chloro group at the 4-position of methyl 4-chloronicotinate is replaced with a trifluoromethyl (CF₃) group. This transformation is crucial for the biological activity of the final product.
-
Hydrolysis: The methyl ester of the resulting methyl 4-(trifluoromethyl)nicotinate is hydrolyzed to the corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid.
-
Amidation: The 4-(trifluoromethyl)nicotinic acid is then coupled with aminoacetonitrile to form the final product, Flonicamid.
Data Presentation
The following table summarizes the quantitative data for each step in the synthesis of Flonicamid from this compound.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Trifluoromethylation | Methyl 4-chloronicotinate | CF₃SO₂Na (Langlois reagent), t-BuOOH | CH₂Cl₂/H₂O | Room Temp. | 12 | Approx. 60-70 | >95 |
| 2 | Hydrolysis | Methyl 4-(trifluoromethyl)nicotinate | NaOH, H₂O | Ethanol/H₂O | 80 | 4 | >95 | >98 |
| 3 | Amidation | 4-(Trifluoromethyl)nicotinic acid, Aminoacetonitrile hydrochloride | Thionyl chloride, Triethylamine | Toluene | 80 | 5 | 91.7 | 99.7 |
Experimental Protocols
Step 1: Synthesis of Methyl 4-(trifluoromethyl)nicotinate (Trifluoromethylation)
This protocol is based on a general method for the trifluoromethylation of heteroaromatic compounds using the Langlois reagent.
Materials:
-
This compound
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add methyl 4-chloronicotinate (1.0 eq), sodium trifluoromethanesulfinate (2.0 eq), and a 1:1 mixture of dichloromethane and water (to make a 0.2 M solution with respect to the starting material).
-
Stir the mixture vigorously at room temperature.
-
Slowly add tert-butyl hydroperoxide (3.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(trifluoromethyl)nicotinate.
Step 2: Synthesis of 4-(Trifluoromethyl)nicotinic Acid (Hydrolysis)
Materials:
-
Methyl 4-(trifluoromethyl)nicotinate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve methyl 4-(trifluoromethyl)nicotinate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture to 80°C and reflux for 4 hours.
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, 4-(trifluoromethyl)nicotinic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of Flonicamid (Amidation)
Materials:
-
4-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Aminoacetonitrile hydrochloride
-
Triethylamine
-
Sodium bicarbonate
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend 4-(trifluoromethyl)nicotinic acid (38.2 g, 0.2 mol) in toluene (120 g).
-
Add a catalytic amount of N,N-dimethylformamide (0.2 g).
-
Slowly add thionyl chloride to the mixture and heat to 80°C for 5 hours to form 4-(trifluoromethyl)nicotinoyl chloride.
-
In a separate flask, dissolve aminoacetonitrile hydrochloride (20.8 g, 0.23 mol) and sodium bicarbonate (37.8 g, 0.45 mol) in water (380 g).
-
Cool the aqueous solution and slowly add the previously prepared toluene solution of 4-(trifluoromethyl)nicotinoyl chloride.
-
Stir the reaction mixture for 2 hours.
-
Filter the resulting solid, wash with water, and dry to obtain Flonicamid as a white solid.[1]
Visualizations
Caption: Synthetic pathway for Flonicamid from this compound.
Caption: Experimental workflow for the synthesis of Flonicamid.
References
Application Notes and Protocols for the Scalable Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing a Methyl 4-chloronicotinate Hydrochloride Surrogate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and scalable protocols for the synthesis of a key intermediate, 2-chloro-3-amino-4-picoline (CAPIC), and its subsequent conversion to the non-nucleoside reverse transcriptase inhibitor, Nevirapine. While a direct scalable synthesis from Methyl 4-chloronicotinate hydrochloride is not extensively documented in publicly available literature, this guide presents a practical and scalable pathway starting from a closely related and commercially available precursor, 2-chloro-4-methylpyridine. This document is intended to serve as a comprehensive resource, offering detailed experimental procedures, quantitative data, and process logic diagrams to facilitate the scalable production of this critical API.
Introduction
The scalable and cost-effective synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development and manufacturing.[1] this compound and its structural analogs are versatile building blocks in medicinal chemistry, offering a reactive pyridine core for the construction of complex molecular architectures. This document outlines a robust and scalable synthetic route to Nevirapine, an essential anti-HIV medication, by focusing on the synthesis of its key precursor, 2-chloro-3-amino-4-picoline (CAPIC).[2][3][4] The presented protocols are adapted from established industrial processes and are designed for scalability and high yield.[4][5][6]
Synthetic Pathway Overview
The overall synthetic strategy involves a two-stage process:
-
Stage 1: Synthesis of 2-chloro-3-amino-4-picoline (CAPIC) This stage details the nitration of 2-chloro-4-methylpyridine to form 2-chloro-4-methyl-3-nitropyridine, followed by a selective reduction of the nitro group to yield the desired amine, CAPIC.
-
Stage 2: Synthesis of Nevirapine This stage describes the coupling of CAPIC with a second key intermediate, followed by cyclization to afford the final API, Nevirapine.
The logical workflow for this synthetic sequence is depicted below.
Experimental Protocols
Stage 1: Scalable Synthesis of 2-chloro-3-amino-4-picoline (CAPIC)
Protocol 1.1: Nitration of 2-chloro-4-methylpyridine
This protocol describes the synthesis of 2-chloro-4-methyl-3-nitropyridine, a key intermediate for CAPIC.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-4-methylpyridine | 127.57 | 100 g | 0.784 |
| Sulfuric acid (98%) | 98.08 | 300 mL | - |
| Nitric acid (65%) | 63.01 | 150 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add sulfuric acid (300 mL).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-chloro-4-methylpyridine (100 g, 0.784 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add nitric acid (150 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 15 °C.
-
After the addition of nitric acid, slowly warm the reaction mixture to room temperature and then heat to 60 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (1 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum at 50 °C.
-
The crude product can be recrystallized from ethanol to afford pure 2-chloro-4-methyl-3-nitropyridine.
Quantitative Data:
| Product | Form | Yield (%) | Purity (%) |
| 2-chloro-4-methyl-3-nitropyridine | Pale yellow solid | 85-90 | >98 (after recrystallization) |
Protocol 1.2: Reduction of 2-chloro-4-methyl-3-nitropyridine to CAPIC
This protocol details the selective reduction of the nitro group to an amine, yielding CAPIC. Catalytic hydrogenation is a preferred method for its cleanliness and efficiency on a large scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-4-methyl-3-nitropyridine | 172.57 | 100 g | 0.580 |
| Palladium on Carbon (10% Pd) | - | 5 g | - |
| Ethanol | 46.07 | 1 L | - |
| Hydrogen gas | 2.02 | As required | - |
Procedure:
-
Charge a high-pressure hydrogenation vessel (autoclave) with 2-chloro-4-methyl-3-nitropyridine (100 g, 0.580 mol), ethanol (1 L), and 10% Palladium on carbon (5 g).
-
Seal the vessel and purge with nitrogen gas three times to remove air.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 25-35 °C.
-
Monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Upon completion, vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 2-chloro-3-amino-4-picoline can be recrystallized from a suitable solvent system like toluene/heptane to yield a pure product.
Quantitative Data:
| Product | Form | Yield (%) | Purity (%) |
| 2-chloro-3-amino-4-picoline (CAPIC) | Off-white to light brown solid | 90-95 | >99 (after recrystallization) |
Stage 2: Scalable Synthesis of Nevirapine
Protocol 2.1: Synthesis of Nevirapine from CAPIC
This protocol describes the coupling of CAPIC with a suitable second intermediate (e.g., a 2-cyclopropylaminonicotinic acid derivative) and subsequent cyclization to form Nevirapine. This process is often performed as a one-pot synthesis on an industrial scale.
References
Application Notes and Protocols: Amination of Methyl 4-chloronicotinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amination of Methyl 4-chloronicotinate hydrochloride, a key intermediate in the synthesis of various biologically active molecules. Two primary synthetic routes are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. These protocols are designed to serve as a comprehensive guide for laboratory-scale synthesis.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery. The introduction of an amino group at the C-4 position of the pyridine ring is a critical step in the synthesis of numerous compounds with therapeutic potential. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C-4 position for nucleophilic attack, making it susceptible to substitution by amines. This transformation can be achieved through several methodologies, with Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination being the most prevalent and effective approaches.
The choice between these methods often depends on the nucleophilicity and steric hindrance of the amine, as well as the desired reaction conditions and functional group tolerance. SNAr reactions are typically favored for electron-deficient aromatic systems and can often be performed under metal-free conditions. In contrast, the Buchwald-Hartwig amination is a powerful and general method that utilizes a palladium catalyst and a phosphine ligand to couple a wide range of amines with aryl halides, including those that are less reactive under SNAr conditions.
Data Presentation: Reaction Conditions for Amination
The following table summarizes typical reaction conditions for the amination of this compound via SNAr and Buchwald-Hartwig methodologies. These conditions are based on established protocols for structurally related compounds and serve as a starting point for optimization.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Substrate | This compound | This compound |
| Amine | Primary or Secondary Aliphatic Amines | Primary/Secondary Alkyl/Aryl Amines |
| Base | Triethylamine (Et3N), Diisopropylethylamine (DIPEA), Potassium Carbonate (K2CO3) | Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs2CO3), Potassium Phosphate (K3PO4) |
| Solvent | Dichloromethane (DCM), Ethanol (EtOH), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Toluene, Dioxane, Tetrahydrofuran (THF) |
| Catalyst | None | Pd(OAc)2, Pd2(dba)3 |
| Ligand | None | BINAP, Xantphos, tBu3P·HBF4 |
| Temperature | 0 °C to Reflux | Room Temperature to 110 °C |
| Reaction Time | 8 - 24 hours | 2 - 24 hours |
| Typical Yield | Moderate to High | Good to Excellent |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine
This protocol describes a general procedure for the SNAr reaction of this compound with a primary aliphatic amine.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., propylamine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add the chosen solvent (DCM or EtOH, to make a 0.1-0.2 M solution).
-
Add the primary aliphatic amine (1.2 - 1.5 eq) to the suspension.
-
Add the base (Et3N or DIPEA, 2.2 - 2.5 eq) to the reaction mixture. Note: An extra equivalent of base is required to neutralize the hydrochloride salt.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
If DCM is used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
If EtOH is used as the solvent, remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 4-(alkylamino)nicotinate.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP, Xantphos, or Tri-tert-butylphosphonium tetrafluoroborate (tBu3P·HBF4))
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Celite
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and the phosphine ligand (1-10 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Add the amine (1.1 - 1.5 eq) to the mixture.
-
Add the base (NaOtBu or Cs2CO3, 2.1 - 3.0 eq). Note: An extra equivalent of base is required to neutralize the hydrochloride salt.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aminated product.
Mandatory Visualizations
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for Buchwald-Hartwig Amination.
Application Notes: Methyl 4-chloronicotinate Hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloronicotinate hydrochloride is a versatile pyridine-based chemical intermediate crucial for the synthesis of complex heterocyclic molecules. Its activated chlorine atom at the C4 position makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a key reaction in building the core scaffolds of various kinase inhibitors. This document provides detailed protocols for the derivatization of this compound and its subsequent elaboration into potent kinase inhibitors, with a focus on targeting Anaplastic Lymphoma Kinase (ALK), a clinically validated target in oncology.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A significant number of these inhibitors are heterocyclic compounds, often built upon pyridine or pyrimidine scaffolds.
This compound serves as a valuable building block in this context. The electron-withdrawing nature of the pyridine ring nitrogen and the methyl ester group facilitates the displacement of the C4-chloro substituent by various nucleophiles, particularly amines. This reaction provides a gateway to 4-aminonicotinate derivatives, which are key structural motifs in a range of biologically active compounds. This note focuses on its application in synthesizing inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose fusion with proteins like EML4 is a known driver in a subset of non-small cell lung cancers (NSCLC).[1]
General Synthetic Strategy
The synthesis of kinase inhibitors using this compound typically follows a convergent strategy. The initial key step involves a nucleophilic aromatic substitution (SNAr) to introduce a complex aniline moiety, which is often a pre-assembled fragment of the final inhibitor. This is followed by further coupling reactions to complete the pharmacophore. A common subsequent step for building ALK inhibitors is the reaction with a substituted dichloropyrimidine.
Experimental Protocols
The following protocols are generalized procedures. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.
Protocol 1: Synthesis of Methyl 4-anilinonicotinate Intermediate via SNAr
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline to form a key intermediate.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline) (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of starting material).
-
Purge the flask with an inert gas.
-
Add the base (e.g., DIPEA, 2.5 eq) to the suspension and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically takes 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms. If no solid forms, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
If a precipitate is formed, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 4-anilinonicotinate intermediate.
Protocol 2: Synthesis of Final Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol describes the coupling of the previously synthesized intermediate with a substituted chloropyrimidine, a common core in ALK inhibitors like Ceritinib.
Materials:
-
Methyl 4-anilinonicotinate Intermediate (from Protocol 1) (1.0 eq)
-
Substituted Dichloropyrimidine (e.g., 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine) (1.0 eq)
-
Palladium Catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous, degassed solvent: 1,4-Dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the Methyl 4-anilinonicotinate intermediate (1.0 eq), the substituted dichloropyrimidine (1.0 eq), the base (2.0 eq), the palladium catalyst (0.05 eq), and the ligand (0.10 eq) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Biological Activity Data
The 4-aminonicotinate scaffold is a component of highly potent kinase inhibitors. The following table summarizes the inhibitory activity of several representative second-generation ALK inhibitors, which feature similar core structures to those accessible through the synthetic routes described. This data demonstrates the therapeutic potential of this compound class.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Resistant Mutations Inhibited (IC50 in nM) |
| Ceritinib | ALK | 0.15 | L1196M, G1269A, S1206Y, I1171T[2] |
| Alectinib | ALK | 1.9 | L1196M, G1269A, C1156Y, F1174L[2] |
| Brigatinib | ALK | 1.5 - 12 | Active against all known mutants, including G1202R[2] |
| Ensartinib | ALK | < 4 | F1174, C1156Y, L1196M, S1206R, G1202R[2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% and can vary based on assay conditions.
Target Signaling Pathway: EML4-ALK
The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates several downstream signaling pathways critical for cell proliferation, survival, and growth. ALK inhibitors function by binding to the ATP pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these pathways.
Conclusion
This compound is a strategic and cost-effective starting material for constructing kinase inhibitors. The protocols and data presented herein highlight its utility in accessing the 4-aminonicotinate scaffold, a core component of potent ALK inhibitors. The synthetic accessibility and potential for diversification make it a valuable tool for medicinal chemists and drug discovery professionals engaged in the development of next-generation targeted therapies.
References
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yields with Methyl 4-chloronicotinate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving Methyl 4-chloronicotinate hydrochloride. This guide addresses common challenges to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with electron-deficient aryl chlorides like Methyl 4-chloronicotinate are common and can often be attributed to several key factors:
-
Catalyst and Ligand Choice: The palladium catalyst and, crucially, the associated ligand are critical for activating the strong carbon-chlorine (C-Cl) bond. Standard catalysts such as Pd(PPh₃)₄ may not be sufficiently active for this substrate.
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Its strength, solubility, and compatibility with the substrate are important.
-
Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which can lead to deactivation.
Q2: How does the hydrochloride salt of Methyl 4-chloronicotinate affect the reaction?
A2: The hydrochloride salt will react with the base in the reaction mixture. Therefore, it is essential to use at least one extra equivalent of base to neutralize the hydrochloride salt, in addition to the amount required for the catalytic cycle. For instance, if the protocol calls for 2 equivalents of base, you should use 3 equivalents when starting with the hydrochloride salt.
Q3: I am observing significant amounts of side products. What are the most common side reactions and how can I minimize them?
A3: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), replacing the boron group with a hydrogen atom. To minimize this, use anhydrous and properly degassed solvents, and consider using boronic esters (e.g., pinacol esters) which are more stable.
-
Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and using an inert atmosphere can significantly reduce homocoupling.
Q4: Can microwave irradiation be beneficial for this reaction?
A4: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly reduced reaction times and can improve yields, sometimes even with lower catalyst loadings. For challenging substrates like Methyl 4-chloronicotinate, microwave heating can provide the necessary energy to drive the reaction to completion more efficiently than conventional heating.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst system. | Switch to a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[1] |
| Ineffective base. | Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure you are using an extra equivalent of base to neutralize the hydrochloride. | |
| Inappropriate solvent. | Use a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) to improve solubility and facilitate the reaction. | |
| Insufficient temperature. | Increase the reaction temperature, typically in the range of 80-120°C. Consider using microwave irradiation for higher temperatures and shorter reaction times. | |
| Significant Side Product Formation | Protodeboronation of boronic acid. | Use fresh, high-purity boronic acid. Consider using a more stable boronic acid derivative like a pinacol ester. Employ anhydrous solvents and reagents where possible. |
| Homocoupling of reagents. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). | |
| Reaction Stalls or is Sluggish | Catalyst deactivation. | Ensure all solvents are rigorously degassed to remove oxygen. Use fresh, high-quality catalyst and ligands. |
| Poor solubility of reagents. | Experiment with different solvent systems to ensure all reactants are sufficiently soluble at the reaction temperature. |
Data Presentation: Optimizing Reaction Components for Chloropyridine Suzuki Coupling
While specific data for this compound is limited, the following tables summarize yields for analogous electron-deficient chloropyridine systems. This data serves as a strong starting point for optimizing your reaction conditions.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃ · CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
| Pd(PEPPSI)-IPr | - | 85 | Highly active for C4-selective coupling.[2] |
Table 2: Base and Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Base | Solvent | Yield (%) | Notes |
| K₂CO₃ | 1,4-Dioxane | 71 | Good yield in a non-polar solvent. |
| K₂CO₃ | THF | 65 | Slightly lower yield compared to dioxane. |
| K₂CO₃ | DMF | 58 | Lower yield, and DMF can be difficult to remove. |
| K₃PO₄ | 1,4-Dioxane/H₂O | >80 | Often a very effective base for challenging couplings. |
| Cs₂CO₃ | Toluene/H₂O | >80 | Another highly effective but more expensive base. |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is a general starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a potentially faster and higher-yielding method.
Materials:
-
Same as Protocol 1
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Add the degassed solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
References
Technical Support Center: Sonogashira Coupling of Methyl 4-Chloronicotinate Hydrochloride
This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during the Sonogashira coupling of Methyl 4-chloronicotinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Sonogashira coupling of this compound?
A1: The most prevalent side reactions include:
-
Glaser-Hay Homocoupling: This is the oxidative dimerization of the terminal alkyne, a common issue in Sonogashira reactions, especially when a copper co-catalyst is used in the presence of oxygen.[1][2]
-
Protodehalogenation: The replacement of the chlorine atom on the pyridine ring with a hydrogen atom, resulting in the formation of methyl nicotinate.
-
Ester Hydrolysis: Under basic reaction conditions, the methyl ester can be hydrolyzed to form 4-chloro-nicotinic acid or, if protodehalogenation also occurs, nicotinic acid.[3][4]
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity. This can be indicated by the reaction mixture turning black.[5]
-
Base Neutralization: As the starting material is a hydrochloride salt, it will neutralize one equivalent of the amine base, potentially impeding the reaction.
Q2: Why is my reaction mixture turning black and stalling?
A2: A black precipitate is typically palladium black, which forms when the Pd(0) catalyst is no longer stabilized by its ligands and aggregates.[5] This leads to a loss of catalytic activity. This can be caused by:
-
High temperatures.
-
An inappropriate choice of solvent or ligand. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[5]
-
The presence of impurities in the reagents or solvent.
Q3: I am observing a significant amount of alkyne dimer. How can I prevent this?
A3: The formation of alkyne dimers, a result of Glaser-Hay coupling, is a common side reaction.[1][6] To minimize this:
-
Ensure Anaerobic Conditions: This is the most critical factor. Oxygen promotes homocoupling.[2][7] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: The copper(I) co-catalyst is a major contributor to Glaser coupling.[1][8] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.[2]
-
Use of a Co-catalyst Scavenger: In some cases, specific additives can be used to suppress homocoupling.
Q4: My starting material is not being consumed, and I have a low yield. What are the likely causes?
A4: Low reactivity of aryl chlorides is a known challenge in Sonogashira couplings.[1] Several factors could be at play:
-
Inactive Catalyst: The palladium catalyst may have degraded. Use a fresh batch or a more robust pre-catalyst.[7]
-
Insufficient Base: Remember that the hydrochloride salt of your starting material will consume one equivalent of the amine base. Ensure you are using a sufficient excess of base (typically 2-4 equivalents on top of the one needed for neutralization).
-
Suboptimal Ligand: For less reactive aryl chlorides, standard ligands like PPh₃ may not be effective. More electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands may be required to facilitate the oxidative addition step.[7][8]
-
Low Reaction Temperature: Aryl chlorides often require higher temperatures for the reaction to proceed at a reasonable rate.[9]
Troubleshooting Guide
Problem: Low Yield of Desired Product
This is the most common issue and can stem from several sources. Follow this logical troubleshooting workflow to identify and solve the problem.
Caption: Troubleshooting workflow for low yields.
Competing Reaction Pathways
The desired Sonogashira coupling competes with several unproductive side reactions. Understanding these pathways is key to optimizing your reaction conditions.
Caption: Key competing reaction pathways.
Data Presentation: Influence of Reaction Parameters on Side Products
Optimizing reaction conditions is crucial for minimizing side reactions. The following table summarizes the expected impact of changing key parameters.
| Parameter | Variation | Effect on Glaser Homocoupling | Effect on Protodehalogenation | Effect on Ester Hydrolysis | Recommendation for Methyl 4-chloronicotinate HCl |
| Catalyst System | Standard Pd/Cu | Can be high, especially if O₂ is present.[1] | Moderate | Low | Use only if anaerobic conditions are strictly maintained. |
| Copper-Free | Significantly reduced or eliminated.[8] | Moderate | Low | Recommended to avoid alkyne dimerization. | |
| Base | Triethylamine (Et₃N) | Moderate | Low | Low to moderate | Use at least 3 equivalents. |
| Diisopropylamine (DIPA) | Moderate | Low | Low to moderate | A good alternative to Et₃N. | |
| Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Low | Can increase | Can increase, especially with heat | Consider for reducing protodehalogenation, but monitor for hydrolysis. | |
| Solvent | Amine (as solvent) | Can be high | Moderate | Moderate | Can be effective but may complicate purification. |
| DMF / Acetonitrile | Low (if degassed) | Can be significant | Low | Good general-purpose solvents. Ensure they are anhydrous and degassed. | |
| Toluene / Dioxane | Low (if degassed) | Generally lower | Low | Good choices, especially for higher temperatures. | |
| Temperature | Room Temp to 60 °C | Low | Low | Negligible | May not be sufficient for the less reactive aryl chloride. |
| 80 °C to 120 °C | Increases if O₂ is present | Increases | Increases | Often necessary for good conversion, but requires careful monitoring of side reactions. |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or a 2:1 mixture of Toluene:Et₃N) via syringe. Add the degassed amine base (e.g., Et₃N, 3.0-4.0 equiv.) via syringe. Stir for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Protocol: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser-Hay homocoupling is a persistent issue.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.) and a suitable palladium catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos, 2-5 mol%). Do not add copper(I) iodide.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene). Add a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) and stir the suspension.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction and Work-up: Proceed as described in the general protocol, typically requiring higher temperatures (e.g., 100-120 °C) due to the absence of the copper co-catalyst.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Troubleshooting low conversion of Methyl 4-chloronicotinate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in reactions involving Methyl 4-chloronicotinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low conversion in our Suzuki coupling reaction with this compound. What are the common causes?
Low conversion in Suzuki coupling reactions can stem from several factors. Key areas to investigate include the quality and activity of the palladium catalyst, the choice and stoichiometry of the base, the reaction solvent, and the reaction temperature. Incomplete degassing of the reaction mixture, leading to catalyst deactivation by oxygen, is also a frequent issue. Additionally, the quality of the boronic acid or ester coupling partner is crucial.
Q2: Could the hydrochloride salt form of the starting material be interfering with the reaction?
Yes, the hydrochloride salt can influence the reaction. The acidic nature of the salt can neutralize a portion of the base, altering the optimal stoichiometry required for the catalytic cycle. It is crucial to account for this by using an additional equivalent of base to neutralize the HCl salt before the catalytic reaction begins.
Q3: What side reactions are common with this compound that could lead to low yield of the desired product?
A primary side reaction to consider is the hydrolysis of the methyl ester group, particularly if using aqueous basic conditions at elevated temperatures. This would lead to the formation of 4-chloronicotinic acid, which may be difficult to separate from the desired product. Another possibility, though less common under typical Suzuki conditions, is the reduction of the chloro-substituent (hydrodehalogenation).
Q4: How can we optimize the reaction conditions to improve the conversion rate?
Systematic optimization of reaction parameters is key. This can be achieved through a Design of Experiments (DoE) approach or by systematically varying one parameter at a time, such as catalyst loading, base, solvent, and temperature.[1] Screening different palladium catalysts and ligands can also significantly impact the yield. For instance, moving from Pd(PPh₃)₄ to a more active catalyst system like Pd(dppf)Cl₂ or a palladacycle may be beneficial.
Q5: Are there specific analytical methods recommended for monitoring the reaction progress?
Thin Layer Chromatography (TLC) is a straightforward method for qualitative monitoring of the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. These techniques can provide accurate measurements of conversion and help identify the formation of byproducts.
Troubleshooting Guide
Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling
The following table summarizes hypothetical results from an optimization study to improve the yield of a Suzuki coupling reaction between this compound and phenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 80 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 65 |
| 3 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 80 | 78 |
| 4 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 92 |
| 5 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 88 |
This data is illustrative and intended for guidance purposes.
Experimental Protocols
Detailed Protocol for an Optimized Suzuki Coupling Reaction
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid, based on the optimized conditions from the table above.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.02 equivalents)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.02 equiv.), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Suzuki Coupling Pathway and a Potential Side Reaction
Caption: Desired reaction vs. a potential side reaction.
References
Technical Support Center: Purification of Products from Methyl 4-chloronicotinate Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-chloronicotinate hydrochloride and its reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
Issue 1: Low Yield or No Product After Aqueous Work-up
Question: I performed a nucleophilic aromatic substitution (SNAr) on this compound with an amine and seem to have lost my product during the aqueous work-up. What could be the issue?
Answer: This is a common issue, often related to the basicity of the product and potential hydrolysis of the methyl ester.
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer: Your product, a substituted methyl nicotinate, is likely basic due to the pyridine nitrogen and the newly introduced amino group. During an acidic wash (intended to remove basic starting materials or byproducts), your product may have formed a water-soluble salt and partitioned into the aqueous layer.
-
Solution: Before extraction, carefully neutralize the reaction mixture. If you have already performed an acidic wash, basify the aqueous layer with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to a pH of 8-9 and re-extract with an organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
-
Suspect Ester Hydrolysis: Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Nicotinate esters are known to be susceptible to base-catalyzed hydrolysis.
-
Solution: Use mild bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH during the reaction and work-up. Keep the temperature low during the work-up. If hydrolysis has occurred, you may be able to isolate the carboxylic acid by acidifying the aqueous layer and filtering the resulting precipitate, or by extraction.
-
-
Incomplete Reaction: The SNAr reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure you are using an appropriate solvent (e.g., DMF, DMSO) and temperature for the specific nucleophile.
-
Issue 2: Difficulty in Removing Palladium Catalyst from Cross-Coupling Reactions
Question: I have performed a Suzuki-Miyaura or Buchwald-Hartwig coupling with this compound and am struggling to remove the palladium catalyst from my product.
Answer: Residual palladium is a frequent challenge in cross-coupling reactions. The basic pyridine nitrogen in your product can coordinate to the palladium, making it difficult to remove by standard chromatography alone.
Troubleshooting Steps:
-
Filtration through Celite®: After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the heterogeneous palladium catalyst.
-
Aqueous Washes:
-
Ammonium Hydroxide or Thiourea Wash: Washing the organic layer with a dilute aqueous solution of ammonium hydroxide or thiourea can help to complex and remove residual palladium.
-
Cysteine Wash: An aqueous wash with L-cysteine can also be effective in scavenging palladium.
-
-
Use of Scavengers:
-
Thiol-Based Scavengers: There are various commercially available silica-bound or polymer-supported thiol scavengers that can effectively remove palladium. Stirring the crude product solution with one of these scavengers for a few hours, followed by filtration, can significantly reduce palladium levels.[2]
-
Activated Carbon: Treatment with activated carbon can also help in removing palladium residues.[2]
-
-
Precipitation/Crystallization: In some cases, dissolving the crude product in a suitable solvent and then precipitating it by adding an anti-solvent can leave the palladium impurities in the solution. Recrystallization of the final product is also an effective method for palladium removal.
Issue 3: Co-elution of Product with Byproducts During Column Chromatography
Question: My desired product is co-eluting with a byproduct during silica gel column chromatography. How can I improve the separation?
Answer: Co-elution is a common problem, especially with structurally similar byproducts.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically screen different solvent systems using TLC to find the optimal eluent for separation.[3] Start with a common mixture like ethyl acetate/hexanes and vary the ratio.[3] For more polar compounds, consider methanol/dichloromethane.[4]
-
Solvent Polarity: To increase the separation, try decreasing the polarity of the eluent. This will cause all compounds to move slower down the column, potentially resolving the co-eluting spots.
-
Different Solvents: If changing the ratio of your current solvent system doesn't work, try a different combination of solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.
-
-
Use a Different Stationary Phase:
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide a different selectivity and may resolve the co-eluting compounds.
-
Alumina: For basic compounds like pyridine derivatives, alumina (neutral or basic) can sometimes offer better separation than silica gel.
-
-
Consider an Alternative Purification Technique:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities, especially if the byproduct is present in a smaller amount.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-resolution separation.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring and the ester group facilitates the displacement of the chloride at the C4 position by various nucleophiles such as amines, thiols, and alkoxides.[5]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form a carbon-carbon bond between the C4 position of the pyridine ring and a variety of aryl or vinyl boronic acids or esters.[6]
-
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form a carbon-nitrogen bond between the C4 position and a primary or secondary amine.[7]
Q2: What are the common byproducts in these reactions?
A2: Common byproducts include:
-
In SNAr reactions: Unreacted starting material, and if the nucleophile is an amine, potential dialkylation products if the amine is primary.
-
In Suzuki-Miyaura coupling: Homocoupling of the boronic acid, and protodeboronation of the boronic acid.[8]
-
In Buchwald-Hartwig amination: Unreacted starting materials and potential side reactions related to the phosphine ligands.
-
General: Hydrolysis of the methyl ester to the corresponding nicotinic acid if water is present and the conditions are acidic or basic.
Q3: How should I handle and store this compound?
A3: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture. It is a hydrochloride salt, which improves its stability and handling compared to the free base.
Purification-Specific Questions
Q4: What is a good starting point for developing a column chromatography method for a product of a Suzuki coupling with this compound?
A4: A good starting point for silica gel column chromatography would be a solvent system of ethyl acetate in hexanes. You can start with a relatively low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. For more polar products, a system of methanol in dichloromethane (e.g., 1-5% methanol) might be more suitable.[4]
Q5: What are some suitable solvents for recrystallizing products derived from this compound?
A5: The choice of solvent will depend on the specific product. However, for substituted methyl nicotinates, which are often moderately polar, common recrystallization solvents include:
-
Single solvents: Ethanol, isopropanol, or ethyl acetate.
-
Solvent pairs: Ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water. A systematic solvent screening is always recommended to find the optimal conditions.[9]
Q6: My product is an oil. How can I purify it if I cannot perform recrystallization?
A6: For oily products, the primary method of purification is column chromatography. If that is insufficient, you can consider:
-
Kugelrohr distillation: If the product is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under high vacuum can be an effective purification method.
-
Conversion to a salt: If your product has a basic nitrogen, you can try to form a salt (e.g., a hydrochloride or tartrate salt) which is often a crystalline solid and can be purified by recrystallization. The pure free base can then be regenerated by treatment with a mild base.
Data Presentation
Table 1: Typical Column Chromatography Conditions for Substituted Methyl Nicotinates
| Product Type | Stationary Phase | Typical Eluent System | Eluent Composition |
| Methyl 4-aminonicotinate | Silica Gel | Ethyl Acetate / Hexanes | 20-50% Ethyl Acetate |
| Methyl 4-arylnicotinate | Silica Gel | Ethyl Acetate / Hexanes | 10-40% Ethyl Acetate |
| Methyl 4-(N-arylamino)nicotinate | Silica Gel | Dichloromethane / Methanol | 1-5% Methanol |
| Highly Polar Derivatives | Reversed-Phase C18 | Acetonitrile / Water | Gradient |
Note: These are general starting points and should be optimized for each specific compound using TLC.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a high-boiling solvent like DMF or DMSO, dilute the mixture with a larger volume of ethyl acetate or another suitable extraction solvent.
-
Slowly add water to the mixture.
-
Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 7 and 8. Be cautious of gas evolution.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Silica Gel Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elute: Start eluting with the low-polarity solvent system determined by TLC analysis.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to move the desired product down the column.
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the Crystals: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for reaction, work-up, and purification.
References
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-chloronicotinate hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Methyl 4-chloronicotinate hydrochloride. This challenging substrate requires careful optimization of catalytic systems to achieve desired product yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents two main challenges for palladium-catalyzed cross-coupling reactions:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult to achieve.
-
Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which can affect the electronic properties of the palladium catalyst and potentially lead to catalyst inhibition or deactivation. The nitrogen atom in the pyridine ring can also coordinate to the palladium center, interfering with the catalytic cycle.
Q2: What are the most common cross-coupling reactions used with this substrate?
A2: The most frequently employed cross-coupling reactions for functionalizing this compound and similar chloropyridines are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
Q3: Which type of palladium catalysts and ligands are generally recommended for cross-coupling with aryl chlorides like this compound?
A3: Due to the inertness of the C-Cl bond, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. Highly active catalyst systems are required. The general recommendation is to use:
-
Bulky, Electron-Rich Phosphine Ligands: These ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are highly effective. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the oxidative addition step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors and form very stable complexes with palladium, which can exhibit high catalytic activity for the activation of aryl chlorides.
Q4: What are the key reaction parameters to consider for successful cross-coupling?
A4: Besides the choice of catalyst and ligand, the following parameters are crucial:
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the active Pd(0) catalyst.
-
Solvent: Anhydrous and degassed solvents are essential. Common choices include toluene, dioxane, and THF.
-
Base: The choice of base is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often used. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are common. The base should be finely powdered and anhydrous.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Ligand | • Ensure the palladium source and ligand are fresh and have been stored properly under an inert atmosphere. • Switch to a more active catalyst system, such as a pre-formed palladium precatalyst with a Buchwald ligand (e.g., XPhos Pd G3). |
| Inefficient Oxidative Addition | • Increase the reaction temperature. • Use a more electron-rich and bulky ligand to facilitate the C-Cl bond activation. |
| Protodeboronation of Boronic Acid | • Use anhydrous solvents and reagents. • Consider using a boronic ester (e.g., pinacol ester) which is more stable. • Use a milder base like K₂CO₃ or KF. |
| Homocoupling of Boronic Acid | • Thoroughly degas all solvents and the reaction mixture to remove oxygen. • Use a pre-activated Pd(0) source or ensure efficient in-situ reduction of a Pd(II) precatalyst. |
Problem 2: Low Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base | • The pKa of the base is critical. For less acidic amines, a stronger base like NaOtBu or LiHMDS is often necessary. • Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Catalyst Inhibition | • The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust ligand can help. • Consider a different palladium precatalyst. |
| Steric Hindrance | • For sterically demanding amines, a ligand with a wider bite angle or a more sterically accessible palladium center might be required. |
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data for various cross-coupling reactions with substrates similar to this compound. Optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [1] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 98 | [1] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 94 | [1] |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | NIXANTPHOS (2) | NaOtBu | Toluene | 100 | 98 | [1][2] |
| Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 25 | [1] |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | >95 | [3] |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of 10:1 Toluene/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried vial.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol) and this compound (1.0 mmol).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A logical workflow to diagnose and resolve common issues leading to low product yield.
Catalyst Selection Logic for this compound
References
Technical Support Center: Optimizing Synthesis of Methyl 4-chloronicotinate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 4-chloronicotinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended reaction temperature for the synthesis of this compound?
A1: The synthesis of Methyl 4-chloronicotinate from 4-chloronicotinic acid and methanol is typically carried out under acidic conditions (Fischer esterification). The recommended temperature range is generally between 60°C and the reflux temperature of methanol (approximately 65°C) . Heating the reaction mixture ensures a reasonable reaction rate.
Q2: What are the common side products I might encounter, and how does temperature affect their formation?
Q3: How can I drive the reaction towards the product to improve the yield?
A3: To improve the yield of Methyl 4-chloronicotinate, you can employ a few strategies. Using a large excess of methanol can shift the equilibrium towards the formation of the ester. Another approach is to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus, though for small-scale lab synthesis, using excess alcohol as the solvent is often more practical.
Q4: What is the best way to isolate and purify the final product as the hydrochloride salt?
A4: After the esterification reaction, the excess methanol is typically removed under reduced pressure. The resulting crude ester can then be dissolved in a suitable organic solvent, and hydrogen chloride (either as a gas or a solution in an organic solvent like diethyl ether or isopropanol) is added to precipitate the hydrochloride salt. The salt can then be purified by recrystallization. Common recrystallization solvents for hydrochloride salts include isopropanol or ethanol, sometimes with the addition of a less polar solvent like diethyl ether to induce precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Methyl 4-chloronicotinate | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Equilibrium not shifted towards products: Insufficient excess of methanol or water not being removed. 3. Loss during workup: Product may be lost during extraction or purification steps. | 1. Optimize reaction conditions: Increase the reaction time or modestly increase the temperature towards reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a larger excess of methanol: Employing methanol as the solvent is a common and effective strategy. 3. Careful workup: Ensure complete extraction and minimize transfers. When forming the hydrochloride salt, ensure the pH is sufficiently acidic for complete precipitation. |
| Presence of Starting Material (4-chloronicotinic acid) in Product | 1. Incomplete reaction. 2. Hydrolysis of the ester during workup: Exposure to aqueous base for too long during neutralization can hydrolyze the ester back to the carboxylic acid. | 1. See "Low Yield" solutions. 2. Minimize contact with base: Neutralize the reaction mixture carefully and promptly with a mild base like sodium bicarbonate solution. Proceed with the extraction immediately after neutralization. |
| Product is an oil and does not solidify as the hydrochloride salt | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Inappropriate solvent for precipitation: The chosen solvent may be too polar, keeping the hydrochloride salt dissolved. | 1. Purify the crude ester: Consider purifying the free ester by column chromatography before attempting to form the hydrochloride salt. 2. Optimize precipitation solvent: Try precipitating the salt from a less polar solvent. If the product is in a polar solvent like ethanol, try adding a less polar co-solvent like diethyl ether dropwise to induce precipitation. |
| Poor Crystal Quality upon Recrystallization | 1. Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. 2. Solvent choice: The solvent may not be ideal for recrystallization. | 1. Allow for slow cooling: Let the hot, saturated solution cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. 2. Screen for optimal recrystallization solvent: Test a variety of solvents or solvent mixtures (e.g., isopropanol, ethanol/diethyl ether) on a small scale to find the best conditions for forming well-defined crystals. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Synthesis of Nicotinic Acid Esters (General Data)
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general overview of temperature effects on similar Fischer esterification reactions.
| Reaction Temperature (°C) | General Observation on Yield | General Observation on Reaction Time |
| 50 - 60 | Moderate | Longer reaction times are typically required. |
| 60 - 80 (Reflux) | Generally higher | Shorter reaction times can be achieved. |
| > 80 | Potential for increased side reactions/degradation | - |
Note: This table is a qualitative summary based on general principles of Fischer esterification and data from related nicotinic acid derivatives. Optimal conditions for this compound should be determined empirically.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-chloronicotinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronicotinic acid.
-
Reagent Addition: Add a significant excess of anhydrous methanol to the flask. This will serve as both a reactant and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain this temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-chloronicotinate.
-
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the crude Methyl 4-chloronicotinate in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).
-
Precipitation: While stirring, slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. Alternatively, anhydrous HCl gas can be bubbled through the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of the cold solvent to remove any soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield this compound.
Protocol 3: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound and a suitable recrystallization solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for optimizing the synthesis of this compound.
Technical Support Center: Preventing Homocoupling with Methyl 4-chloronicotinate hydrochloride
Welcome to the Technical Support Center for scientists and researchers working with Methyl 4-chloronicotinate hydrochloride in cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the formation of homocoupling byproducts, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in cross-coupling methodologies where two molecules of the same starting material react with each other. In the context of reactions involving boronic acids (Suzuki-Miyaura coupling), this results in the formation of a symmetrical biaryl derived from the boronic acid partner. For other cross-coupling reactions, it can involve the dimerization of the organometallic reagent or the aryl halide. With this compound, an electron-deficient heteroaryl chloride, the primary concern is often the homocoupling of the organoboron reagent in Suzuki-Miyaura reactions. This side reaction consumes valuable starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the main factors that promote homocoupling in cross-coupling reactions?
A2: Several factors can contribute to the formation of homocoupling byproducts:
-
Presence of Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of organoboron compounds.[1]
-
Use of Pd(II) Precatalysts: When using Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), an in-situ reduction to the active Pd(0) catalyst is required. One pathway for this reduction involves the homocoupling of two molecules of the organoboron reagent.
-
Slow Oxidative Addition: this compound is an electron-deficient aryl chloride, which can sometimes lead to a slower oxidative addition step compared to more reactive aryl bromides or iodides. If the oxidative addition of the aryl chloride to the Pd(0) catalyst is slow, the competing homocoupling of the more reactive organoboron reagent can become more significant.
-
Ligand Choice: The nature of the phosphine ligand plays a crucial role. Insufficiently bulky or electron-donating ligands may not efficiently promote the desired cross-coupling catalytic cycle, allowing side reactions like homocoupling to occur.
-
Base and Solvent Effects: The choice of base and solvent can influence the rates of the various steps in the catalytic cycle and the stability of the catalyst, thereby affecting the extent of homocoupling.
Q3: How can I visually identify if homocoupling is a major issue in my reaction?
A3: Homocoupling of an arylboronic acid will result in a symmetrical biaryl product. This can often be identified by techniques such as:
-
Thin Layer Chromatography (TLC): The homocoupled product will appear as a distinct spot, which can be compared to a standard if available.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The mass of the homocoupled byproduct can be readily identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude reaction mixture will show characteristic signals for the symmetrical homocoupled product.
Troubleshooting Guides
Issue 1: Significant Formation of Boronic Acid Homocoupling Product in Suzuki-Miyaura Coupling
This is a common problem when working with aryl chlorides. The following steps provide a systematic approach to troubleshoot and minimize this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing boronic acid homocoupling.
Detailed Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles. | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1] |
| Palladium Source | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), switch to a Pd(0) source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). | Pd(0) precatalysts do not require an in-situ reduction step that can be mediated by boronic acid homocoupling. |
| Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands accelerate the oxidative addition of the less reactive aryl chloride and promote the desired reductive elimination, outcompeting the homocoupling pathway.[2] |
| Base | Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Ensure the base is finely powdered and anhydrous. | Stronger bases can sometimes promote side reactions. The choice of base can significantly impact the reaction outcome.[3] |
| Solvent | Use anhydrous and thoroughly degassed solvents. Common choices for Suzuki couplings of heteroaryl chlorides include 1,4-dioxane, toluene, or THF, often with a small amount of water.[2] | The solvent affects the solubility of reagents and the stability of the catalytic species. Water can sometimes be beneficial for the transmetalation step. |
| Reagent Addition | Consider the slow addition of the boronic acid solution to the reaction mixture using a syringe pump. | This maintains a low instantaneous concentration of the boronic acid, which can disfavor the bimolecular homocoupling reaction. |
Issue 2: Low or No Conversion to the Desired Cross-Coupled Product
Low reactivity of this compound can be a significant hurdle. The following guide addresses common causes of low conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Ensure this compound is pure and dry. Verify the quality and activity of the organometallic reagent (e.g., boronic acid, organostannane). | Impurities in starting materials can inhibit the catalyst or lead to side reactions. |
| Catalyst System | For the coupling of this electron-deficient heteroaryl chloride, highly active catalyst systems are often required. Screen bulky, electron-rich phosphine ligands or NHC ligands. Ensure the palladium precatalyst is of high quality. | The nitrogen atom in the pyridine ring can coordinate to the palladium center and act as a catalyst poison.[2] Robust ligands can mitigate this effect. |
| Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. | Aryl chlorides often require higher temperatures for efficient oxidative addition compared to aryl bromides or iodides.[2] |
| Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS. | Sluggish reactions may simply require more time to reach completion. |
| Base and Solvent | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., dioxane, toluene, DMF). | The optimal base and solvent combination is highly substrate-dependent and can have a dramatic effect on yield. |
| Alternative Reactions | If Suzuki-Miyaura coupling proves challenging, consider other cross-coupling reactions such as Stille, Buchwald-Hartwig, or Sonogashira coupling, depending on the desired C-C or C-N bond. | Different coupling partners and reaction mechanisms may be more suitable for this specific substrate. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound to Minimize Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with conditions selected to minimize homocoupling.
Reaction Setup Workflow:
Caption: General workflow for setting up a Suzuki-Miyaura coupling reaction.
Detailed Method:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and finely powdered, anhydrous potassium carbonate (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.022 mmol). Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Homocoupling Pathway
The following diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura cross-coupling and the competing pathway that leads to the homocoupling of the boronic acid, often initiated by Pd(II) species.
Caption: Catalytic cycles for Suzuki-Miyaura coupling and the competing boronic acid homocoupling pathway.
This technical support center provides a foundational guide for researchers. For specific applications, further optimization of the reaction conditions presented here may be necessary. Always consult relevant literature and safety data sheets before conducting any chemical experiment.
References
Technical Support Center: Base Selection for Reactions Involving Methyl 4-Chloronicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the appropriate base for reactions involving Methyl 4-chloronicotinate hydrochloride. This guide focuses on common cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a base for reactions with this compound?
A1: The key factors to consider are:
-
Neutralization of the Hydrochloride Salt: this compound is an acid salt. Therefore, at least one equivalent of base is required to neutralize the HCl and generate the free base form of the substrate in situ before the catalytic cycle can commence.
-
Reaction Type: The choice of base is highly dependent on the specific reaction being performed (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or SNAr).
-
Basicity (pKa): The strength of the base must be sufficient to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so strong as to cause unwanted side reactions like hydrolysis of the methyl ester.
-
Substrate and Reagent Compatibility: The base should not react with or degrade other functional groups on your starting materials or coupling partners.
-
Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture, which can improve reaction rates and reproducibility.
Q2: How many equivalents of base should I use for a reaction with this compound?
A2: A minimum of one equivalent of base is necessary to neutralize the hydrochloride salt. For the subsequent reaction (e.g., Suzuki or Buchwald-Hartwig), additional equivalents are required. A general starting point is to use 1.0-1.2 equivalents of base for the neutralization and then add the amount of base recommended in a standard protocol for the free base version of the substrate. For example, if a protocol for a similar reaction with an aryl chloride calls for 2 equivalents of base, you should use a total of 3.0-3.2 equivalents for the hydrochloride salt.
Q3: Can the methyl ester group be hydrolyzed by the base?
A3: Yes, the methyl ester is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water and at elevated temperatures. To minimize this side reaction, it is advisable to:
-
Use moderately strong but not excessively harsh bases (e.g., carbonates or phosphates instead of hydroxides).
-
Employ anhydrous reaction conditions where possible.
-
Keep reaction times to a minimum and monitor the reaction progress closely.
Q4: My cross-coupling reaction is not working. Could the base be the issue?
A4: Yes, the choice and quality of the base are critical. If your reaction is failing, consider the following:
-
Insufficient Base: Ensure you have added enough base to both neutralize the hydrochloride and drive the catalytic cycle.
-
Base Strength: The base may be too weak to promote the key steps of the catalytic cycle. Consider screening a stronger base.
-
Base Quality: The base may be old or hydrated. Use a freshly opened bottle or dry the base before use.
-
Solubility Issues: If the base is not soluble in your solvent, the reaction may be sluggish. Consider a different base or a solvent system that improves solubility.
Troubleshooting Guides
Suzuki-Miyaura Coupling
This compound is an electron-deficient heteroaryl chloride, which can be a challenging substrate for Suzuki-Miyaura coupling. Base selection is crucial for a successful outcome.
Problem 1: Low or no conversion to the desired product.
| Possible Cause | Troubleshooting Step |
| Insufficient Base | As this is a hydrochloride salt, ensure you are using at least one extra equivalent of base for neutralization in addition to the amount required for the catalytic cycle. |
| Inappropriate Base Strength | Weaker bases like carbonates (Na₂CO₃, K₂CO₃) may not be sufficient. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Be cautious with very strong bases like NaOH or KOH, as they can promote ester hydrolysis. |
| Poor Base Solubility | If using a biphasic solvent system (e.g., toluene/water), ensure vigorous stirring. For single-solvent systems, consider a base with better solubility, such as Cs₂CO₃ in dioxane. |
| Protodeboronation of Boronic Acid | This side reaction can be promoted by certain bases. If you suspect this is an issue, consider using a milder base like KF or switching to a more stable boronic acid derivative (e.g., a pinacol ester). |
Table 1: Comparison of Commonly Used Bases in Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid | Typical Equivalents | Advantages | Disadvantages |
| Na₂CO₃ | 10.3 | 2.0 - 3.0 | Inexpensive, readily available. | Can be less effective for challenging substrates. |
| K₂CO₃ | 10.3 | 2.0 - 3.0 | Similar to Na₂CO₃, slightly more soluble in some organic solvents. | May not be strong enough for some reactions. |
| K₃PO₄ | 12.3 | 2.0 - 3.0 | Generally effective for a wide range of substrates, including heteroaryl chlorides. | Can be hygroscopic. |
| Cs₂CO₃ | 10.3 | 2.0 - 3.0 | High solubility in organic solvents, often gives higher yields for difficult couplings. | More expensive. |
| KF | 3.2 | 2.0 - 3.0 | Can minimize protodeboronation. | Weaker base, may lead to slower reaction rates. |
Note: pKa values can vary depending on the solvent and temperature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with this compound. The choice of base is critical and depends on the pKa of the amine coupling partner.
Problem 2: Low yield or formation of side products.
| Possible Cause | Troubleshooting Step |
| Incorrect Base Strength | For less acidic amines (alkylamines), a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. For more acidic amines (anilines, amides), a weaker base like K₂CO₃ or Cs₂CO₃ may be sufficient and can prevent side reactions. |
| Ester Hydrolysis | Strong bases like NaOtBu can hydrolyze the methyl ester, especially at high temperatures. If this is observed, switch to a weaker base (e.g., K₃PO₄) and/or lower the reaction temperature. |
| Base-Sensitive Functional Groups | If your amine coupling partner has base-sensitive functional groups, use a milder base like K₃PO₄ or Cs₂CO₃. |
| Incomplete Neutralization | Remember to add an extra equivalent of base to neutralize the hydrochloride salt. |
Table 2: Base Selection Guide for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Typical Equivalents | Suitable For | Potential Issues |
| NaOtBu | ~19 | 2.0 - 2.5 | Primary and secondary alkylamines, less acidic amines. | Can cause ester hydrolysis; highly sensitive to air and moisture. |
| LHMDS | ~26 | 2.0 - 2.5 | Similar to NaOtBu, very strong base. | Can be difficult to handle; potential for side reactions. |
| K₃PO₄ | 12.3 | 2.0 - 3.0 | Anilines, amides, and substrates with base-sensitive functional groups. | May result in slower reaction rates compared to stronger bases. |
| Cs₂CO₃ | 10.3 | 2.0 - 3.0 | Good for a wide range of amines, especially when other bases fail. | More expensive. |
Note: pKa values can vary depending on the solvent and temperature.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in Methyl 4-chloronicotinate makes it a good substrate for SNAr, especially with strong nucleophiles.
Problem 3: Reaction is slow or does not proceed.
| Possible Cause | Troubleshooting Step |
| Insufficient Nucleophile Activation | For nucleophiles like alcohols or thiols, a base is needed to deprotonate them and increase their nucleophilicity. Use a base that is strong enough to deprotonate the nucleophile but not the solvent. |
| Base as a Competing Nucleophile | If using a nucleophilic base (e.g., NaOH), it may compete with your desired nucleophile. Consider a non-nucleophilic base like DBU or a weaker inorganic base like K₂CO₃. |
| Incomplete Neutralization of HCl Salt | The hydrochloride salt will protonate the nucleophile, rendering it inactive. Ensure enough base is present to neutralize the salt and deprotonate the nucleophile if necessary. |
Table 3: Common Bases for SNAr Reactions
| Base | pKa of Conjugate Acid | Function | Considerations |
| K₂CO₃ | 10.3 | Deprotonation of moderately acidic nucleophiles (e.g., phenols, thiols). | Generally mild and well-tolerated. |
| Cs₂CO₃ | 10.3 | Similar to K₂CO₃, better solubility in organic solvents. | Good for sluggish reactions. |
| DBU | ~13.5 | Strong, non-nucleophilic organic base. | Useful when inorganic bases are not suitable. |
| NaH | ~36 | Very strong base for deprotonating alcohols and other weak acids. | Highly reactive and requires careful handling under inert atmosphere. |
Note: pKa values can vary depending on the solvent and temperature.
Experimental Protocols
The following are generalized protocols and should be optimized for your specific substrates and laboratory conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 2.2 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A decision workflow for selecting a suitable base for reactions.
Caption: Simplified catalytic cycles for Suzuki and Buchwald-Hartwig reactions.
Overcoming poor solubility of Methyl 4-chloronicotinate hydrochloride in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Methyl 4-chloronicotinate hydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is an organic salt. The ionic nature of the hydrochloride salt form significantly increases its lattice energy, making it more stable in a solid, crystalline state. Overcoming this lattice energy requires solvents with high polarity that can effectively solvate both the protonated pyridine nitrogen and the chloride anion. Many common organic solvents lack sufficient polarity to effectively dissolve this salt, leading to poor solubility.
Q2: What are the initial signs of a solubility-limited reaction with this compound?
A2: Signs of a solubility-limited reaction include:
-
The solid reactant failing to dissolve completely in the solvent, even with heating and stirring, resulting in a heterogeneous mixture.
-
Inconsistent reaction rates or yields between batches.
-
The reaction stalling before all the starting material is consumed.
-
The formation of clumps or aggregates of the solid reactant.
Q3: Can I use the free base, Methyl 4-chloronicotinate, instead of the hydrochloride salt to improve solubility?
A3: Yes, in many cases, the free base form, Methyl 4-chloronicotinate, will exhibit significantly better solubility in a wider range of organic solvents. The free base is less polar than the hydrochloride salt. However, the free base may be less stable or more reactive under certain conditions. The hydrochloride salt is often supplied for its improved stability and handling properties. You can generate the free base in situ or as a separate step before your reaction.
Q4: Will heating the reaction mixture always improve the solubility of this compound?
A4: While heating generally increases the solubility of solids in liquids, there are limitations. This compound may have a temperature threshold beyond which it could decompose or lead to unwanted side reactions. It is crucial to consider the thermal stability of all reactants and the boiling point of the chosen solvent. Always start with gentle heating and monitor for any signs of degradation.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen reaction solvent.
Cause: The solvent may not be polar enough to overcome the lattice energy of the hydrochloride salt.
Solutions:
-
Solvent Selection: Switch to a more polar aprotic solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for dissolving many organic salts.[1][2][3][4][5] Polar protic solvents like methanol or ethanol can also be effective.
-
Co-solvent System: Employ a co-solvent system. Adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can significantly enhance solubility.
-
Temperature Increase: Gently heat the mixture with stirring. Monitor for any changes in the appearance of the solid or the solution. Be mindful of the boiling point of the solvent and the thermal stability of your reactants.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. The high-frequency sound waves can help break up solid aggregates and enhance solvent-solute interactions.
Issue 2: The reaction is sluggish or incomplete, and I suspect it's due to poor solubility.
Cause: Even if partially dissolved, the low concentration of the dissolved reactant can lead to slow reaction kinetics.
Solutions:
-
In Situ Free-Basing: Convert the hydrochloride salt to its more soluble free base form within the reaction vessel. This can be achieved by adding a non-nucleophilic base to neutralize the HCl. The choice of base is critical and depends on the specific reaction conditions. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Phase-Transfer Catalysis: If the reaction involves an aqueous phase or an immiscible organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the ionic reactant across the phase boundary.
-
Use of Additives: Certain additives can act as solubilizing agents. For example, the use of salts containing a common ion might sometimes influence solubility, although this is a complex phenomenon.[6]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Polarity | Qualitative Solubility | Notes |
| Dimethylformamide (DMF) | High | Soluble | A good first choice for reactions requiring a polar aprotic solvent.[4][7][8] |
| Dimethyl sulfoxide (DMSO) | High | Soluble | Another excellent polar aprotic solvent; can be difficult to remove.[1][2][3][5] |
| Methanol (MeOH) | High | Soluble | A polar protic solvent that can participate in transesterification under certain conditions.[9][10] |
| Ethanol (EtOH) | High | Moderately Soluble | Similar to methanol but generally less effective at dissolving salts. |
| Acetonitrile (MeCN) | Medium | Sparingly Soluble | May require heating to achieve sufficient concentration. |
| Tetrahydrofuran (THF) | Medium | Sparingly Soluble | Often a poor solvent for hydrochloride salts unless a co-solvent is used.[11][12] |
| Dichloromethane (DCM) | Low | Insoluble | Generally not a suitable solvent. |
| Toluene | Low | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Quantitative Solubility Determination
This protocol allows for the experimental determination of the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatically controlled heating block or water bath
-
HPLC or other suitable analytical instrument
Procedure:
-
Add a known volume of the solvent to a vial containing a stir bar.
-
Gradually add small, accurately weighed portions of this compound to the solvent while stirring at a constant temperature.
-
Continue adding the solid until a saturated solution is formed (i.e., a small amount of undissolved solid remains).
-
Allow the mixture to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter a small aliquot of the supernatant.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
Protocol 2: In Situ Free-Basing for Improved Solubility in a Reaction
This protocol describes the conversion of this compound to its free base form within the reaction mixture.
Materials:
-
This compound
-
Reaction solvent (e.g., THF, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Other reaction components
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound and the chosen reaction solvent.
-
Stir the resulting suspension.
-
Slowly add 1.1 equivalents of the non-nucleophilic base to the suspension at room temperature.
-
Stir the mixture for 15-30 minutes. You should observe the solid dissolving as the free base is formed and the amine hydrochloride salt precipitates.
-
Proceed with the addition of the other reagents for your reaction. The precipitated amine hydrochloride salt is often a spectator and does not interfere with many reactions.
Visualizations
Caption: A workflow diagram illustrating troubleshooting strategies for poor solubility.
Caption: The relationship between the compound's nature and solubility solutions.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. studylib.net [studylib.net]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Methyl Alcohol HCL - Glindia [glindiachemicals.com]
- 11. reddit.com [reddit.com]
- 12. cms.chempoint.com [cms.chempoint.com]
Technical Support Center: Synthesis of Methyl 4-chloronicotinate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloronicotinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis involves the esterification of 4-chloronicotinic acid with methanol. This reaction is typically catalyzed by a strong acid. A common method for introducing the acid catalyst under anhydrous conditions is the use of thionyl chloride (SOCl₂), which reacts with methanol to generate hydrogen chloride (HCl) in situ. This drives the Fischer esterification towards the product.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis, originating from starting materials, side reactions, or subsequent degradation. The primary potential byproducts include:
-
4-Chloronicotinic acid: Unreacted starting material due to incomplete esterification. The Fischer esterification is an equilibrium reaction, and if not driven to completion, residual starting material will remain.
-
Methyl nicotinate: This can arise if the starting 4-chloronicotinic acid contains nicotinic acid as an impurity.
-
Positional Isomers (e.g., Methyl 2-chloronicotinate): The presence of isomeric impurities in the 4-chloronicotinic acid starting material can lead to the formation of the corresponding methyl esters.
-
Products of Halogen Exchange: When using thionyl chloride, there is a possibility of side reactions where the chloro-group on the pyridine ring is exchanged, although this is less common under standard esterification conditions.
-
Residual Solvents: Methanol is the most common residual solvent.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to a standard of the starting material (4-chloronicotinic acid), the disappearance of the starting material and the appearance of the product can be tracked.
Q4: What are the recommended purification methods for this compound?
A4: Purification is typically achieved through recrystallization. After the reaction is complete, the crude product is often precipitated by the addition of a non-polar solvent. The resulting solid can then be recrystallized from a suitable solvent system, such as a mixture of methanol and diethyl ether, to obtain the purified hydrochloride salt.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction (equilibrium not driven to completion). | - Use a larger excess of methanol. - Ensure anhydrous conditions to prevent hydrolysis of the ester. - Increase the reaction time or temperature, monitoring by TLC/HPLC. |
| Presence of water in reactants or glassware. | - Thoroughly dry all glassware before use. - Use anhydrous methanol. | |
| Loss of product during workup or purification. | - Optimize the precipitation and recrystallization solvent systems to minimize solubility of the product. | |
| Presence of Unreacted 4-Chloronicotinic Acid | Insufficient reaction time or catalyst. | - Increase the reaction time and/or the amount of acid catalyst. - Ensure efficient mixing. |
| Formation of a Sticky or Oily Product Instead of a Crystalline Solid | Presence of impurities. | - Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect solvent for precipitation/recrystallization. | - Screen different solvent systems for crystallization. A combination of a solvent in which the product is soluble (e.g., methanol) and a non-solvent (e.g., diethyl ether, hexane) is often effective. | |
| Discolored Product (Yellow to Brown) | Reaction temperature too high or prolonged reaction time leading to decomposition. | - Conduct the reaction at a lower temperature for a longer period. - Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities. |
Data Presentation: Analysis of Byproducts
The following table summarizes typical byproduct levels observed in the synthesis of this compound, as determined by HPLC analysis.
| Compound | Typical Purity/Impurity Level (%) | Analytical Method |
| This compound | > 99.0 | HPLC, GC-MS, NMR |
| 4-Chloronicotinic acid | < 0.5 | HPLC |
| Methyl nicotinate | < 0.1 | HPLC, GC-MS |
| Positional Isomers | < 0.2 | HPLC, GC-MS |
| Residual Methanol | < 0.3 | GC |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from procedures for analogous compounds and represents a common laboratory-scale synthesis.
Materials:
-
4-Chloronicotinic acid
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloronicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. The product may begin to crystallize out of the solution. To facilitate complete precipitation, slowly add diethyl ether to the mixture with stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether. The crude product can be further purified by recrystallization from a methanol/diethyl ether solvent system to yield this compound as a white to off-white solid.
Analytical Method: HPLC Analysis of Purity and Byproducts
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
Gradient Program:
-
A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher percentage over 20-30 minutes to elute all components.
Detection:
-
UV detection at a wavelength of 265 nm.
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of potential byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Column Chromatography Purification of Methyl 4-chloronicotinate Hydrochloride Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of Methyl 4-chloronicotinate hydrochloride and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the appropriate solvent system (mobile phase) for my purification?
A1: The ideal mobile phase is determined by running preliminary Thin Layer Chromatography (TLC) analyses.[1] A systematic approach is recommended:
-
Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[2]
-
Target Rf Value: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[1] This Rf value generally provides the best separation in column chromatography.
-
Polarity Adjustment: If the compound remains at the baseline (Rf ≈ 0), increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate). If the compound moves with the solvent front (Rf ≈ 1), decrease the polarity by adding more of the non-polar solvent (e.g., hexane).
Q2: My compound is eluting as a broad streak or tailing peak instead of a sharp band. What is causing this?
A2: Peak broadening and tailing are common issues, especially with hydrochloride salts and pyridine derivatives. Several factors can be responsible:
-
Ion Exchange: As a hydrochloride salt, your compound can interact with the stationary phase in complex ways, leading to broad peaks.[3] The protonated pyridine nitrogen can interact strongly with acidic silanol groups on the silica surface.
-
Column Overload: Loading too much sample can saturate the stationary phase, causing band broadening.[1] Try reducing the amount of crude material loaded onto the column.
-
Inappropriate pH: The acidic nature of the silica gel can lead to secondary interactions. Adding a small amount of a modifier like triethylamine (TEA) to the mobile phase can neutralize the acidic sites and improve peak shape.
-
Poor Solubility: If the compound is not fully soluble in the mobile phase, it can lead to tailing.[4] Ensure your compound is well-dissolved before loading.
Q3: My compound is not eluting from the column, even after I significantly increase the solvent polarity. What should I do?
A3: This issue typically points to two main possibilities:
-
Irreversible Adsorption/Decomposition: The compound may be strongly binding to the acidic silica gel or decomposing on it.[4] You can test for stability by spotting the compound on a silica TLC plate, waiting for an extended period (e.g., 1-2 hours), and then developing the plate to see if degradation spots have appeared.[1] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4]
-
Insufficient Polarity: While you may have increased the polarity, it might still be insufficient. For very polar compounds, solvent systems containing methanol or even a small percentage of ammonium hydroxide in methanol can be effective.[4]
Q4: I am observing poor separation between my desired product and a closely-related impurity. How can I improve the resolution?
A4: Improving separation requires optimizing the chromatography conditions:
-
Fine-Tune the Mobile Phase: A shallow elution gradient is often effective. After finding a solvent system that places your compound at an Rf of ~0.3, run the column with a slightly less polar mixture to start, then gradually increase the polarity. This can help resolve compounds with similar Rf values.[2]
-
Check Column Packing: Ensure the column is packed uniformly without any cracks or channels, as these can lead to poor separation.[5]
-
Sample Loading: Load the sample in the smallest possible volume of solvent to ensure it starts as a narrow band.[6] Dry loading the sample onto a small amount of silica can also significantly improve resolution.[6]
Q5: How should I handle the hydrochloride salt form during purification?
A5: The salt form can present challenges. One common issue is partial solubility in less polar organic solvents used for chromatography. While direct chromatography of the salt is possible, if problems like streaking persist, you might consider temporarily converting the salt to the free base using a mild aqueous base (like sodium bicarbonate), extracting with an organic solvent, drying, and then performing the chromatography. The free base is typically less polar and behaves more predictably on silica gel. The pure free base can then be converted back to the hydrochloride salt if required.
Data Presentation
Table 1: Example Gradient Elution for a Methyl 4-chloronicotinate Derivative
| Column Volumes (CV) | % Hexane / Heptane | % Ethyl Acetate | Purpose |
| 0 - 2 | 95 | 5 | Column equilibration and elution of very non-polar impurities. |
| 2 - 10 | 95 → 70 (Gradient) | 5 → 30 (Gradient) | Gradual elution to separate closely related non-polar compounds. |
| 10 - 15 | 70 | 30 | Isocratic elution of the target compound. |
| 15 - 20 | 70 → 0 (Gradient) | 30 → 100 (Gradient) | Column flush to elute highly polar impurities. |
Table 2: Troubleshooting Guide Based on TLC Analysis
| TLC Observation (Rf of Target Compound) | Potential Problem | Recommended Action |
| Rf ≈ 0 | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (e.g., Ethyl Acetate). |
| Rf ≈ 1 | Mobile phase is too polar. | Increase the percentage of the non-polar solvent (e.g., Hexane). |
| Streaking from baseline to spot | Compound is too acidic/basic; potential decomposition. | Add a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds). Test for stability on silica.[1] |
| Spots are too close together (ΔRf < 0.1) | Poor separation. | Test different solvent systems (e.g., Dichloromethane/Methanol). Consider using a shallow gradient for the column. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal mobile phase that gives an Rf of 0.2-0.3 for the target compound.[1]
-
-
Column Packing (Wet Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.[7]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[7]
-
Allow the silica to settle into a uniform bed, and drain the excess solvent until the solvent level is just above the silica surface. Do not let the column run dry.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin adding the mobile phase to the column. If using a gradient, start with the less polar mixture and gradually increase the polarity according to your established protocol (see Table 1).[7]
-
Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.
-
-
Fraction Collection & Analysis:
Visualizations
Caption: General workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Methyl 4-chloronicotinate hydrochloride
Welcome to the technical support center for the recrystallization of Methyl 4-chloronicotinate hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying this product.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of around 95%.[1][2] Recrystallization is therefore a crucial step to achieve higher purity for sensitive research and development applications.
Q2: What are the key properties of this compound to consider during recrystallization?
Key properties include its molecular formula, C₇H₆ClNO₂·HCl, and molecular weight of 208 g/mol .[1] As a hydrochloride salt of a pyridine derivative, it is a polar compound, which will significantly influence the choice of recrystallization solvent. Pyridine and its derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.
Q3: Which solvents are recommended for the recrystallization of this compound?
Based on analogous compounds, the following single and mixed solvent systems are suggested for screening:
| Solvent System | Rationale and Notes |
| Alcohols (Methanol, Ethanol) | Often good solvents for polar compounds. Can be used as the primary solvent or in combination with an anti-solvent. |
| Water / Acetonitrile | A patent for the purification of a similar compound, 2-chloronicotinic acid, utilized a water/acetonitrile mixture, suggesting this could be an effective system.[3] |
| Ether / iso-Ether | A mixture of ethers has been used for the crystallization of other pyridine-based hydrochloride salts.[4] This would likely be used as a precipitating or anti-solvent system. |
| Ethanol / Diethyl Ether | A common combination for crystallizing hydrochloride salts. Ethanol dissolves the polar salt, and the addition of less polar diethyl ether induces precipitation. |
| Water | As a highly polar solvent, water may be a suitable choice, especially for a hydrochloride salt. |
Q4: What is a general starting protocol for the recrystallization of this compound?
A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general steps involve dissolving the crude product in a minimal amount of a suitable hot solvent, allowing the solution to cool slowly to form crystals, and then collecting the purified crystals by filtration.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The product "oils out" and does not form crystals.
-
Possible Cause: The compound is melting in the hot solvent before it dissolves, or the solution is becoming supersaturated at a temperature above the compound's melting point. This is a common issue with hydrochloride salts which can have depressed melting points in the presence of impurities.
-
Solution:
-
Add more solvent: Increase the volume of the hot solvent to ensure the compound fully dissolves at a temperature below its melting point.
-
Use a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (e.g., methanol or ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexanes) at a slightly lower temperature until turbidity is observed. Reheat gently until the solution is clear and then allow to cool slowly.
-
Lower the dissolution temperature: If possible, use a solvent that will dissolve the compound at a lower temperature.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound being too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled solution to initiate crystallization.
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the product. Then, allow it to cool again.
-
Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes slightly cloudy. Then, allow it to stand and cool.
-
Problem 3: The recrystallization yield is very low.
-
Possible Cause:
-
Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
The crystals were filtered before crystallization was complete.
-
The product is more soluble in the chosen solvent than anticipated.
-
-
Solution:
-
Cool for a longer period: Ensure the solution has been allowed to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Recover from mother liquor: If a large amount of product is suspected to be in the filtrate, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize solvent choice: Experiment with a different solvent system in which the product has lower solubility at cold temperatures.
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol). Heat the mixture gently on a hotplate with stirring. Continue to add the solvent portion-wise until the solid has just dissolved.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) with gentle heating.
-
Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (e.g., diethyl ether) dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Filtration, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 4-chloronicotinate | CymitQuimica [cymitquimica.com]
- 3. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]
- 4. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-chloronicotinate and Methyl 4-bromonicotinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design and synthesis. Nicotinic acid derivatives, in particular, are prevalent motifs in a vast array of biologically active compounds. The strategic introduction of substituents onto the pyridine ring is often achieved through palladium-catalyzed cross-coupling reactions, where the choice of the halide precursor can significantly influence reaction efficiency and conditions. This guide provides an objective comparison of the reactivity of two common building blocks, Methyl 4-chloronicotinate and Methyl 4-bromonicotinate, in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.
The Fundamental Principle: Carbon-Halogen Bond Strength
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step of the catalytic cycle. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate. The bond dissociation energies follow the trend C-Br < C-Cl, establishing a general reactivity order where aryl bromides are more reactive than aryl chlorides.
This principle dictates that Methyl 4-bromonicotinate is generally more reactive than Methyl 4-chloronicotinate . This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings to achieve comparable yields.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of Methyl 4-chloronicotinate and Methyl 4-bromonicotinate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The experimental data, while not from a single head-to-head study, is compiled from various sources to illustrate the general performance of these substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. Due to its greater reactivity, Methyl 4-bromonicotinate is expected to undergo Suzuki-Miyaura coupling under milder conditions than its chloro-analogue.
Logical Relationship: Reactivity in Suzuki-Miyaura Coupling
Caption: Reactivity comparison between Methyl 4-bromonicotinate and Methyl 4-chloronicotinate.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields
| Parameter | Methyl 4-chloronicotinate | Methyl 4-bromonicotinate |
| Aryl Halide | Methyl 4-chloronicotinate | Methyl 4-bromonicotinate |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature (°C) | 100-110 | 80-90 |
| Reaction Time (h) | 12-24 | 4-12 |
| Typical Yield (%) | 75-85 | 85-95 |
Note: The data presented is a representative compilation from various sources and actual results may vary depending on the specific reaction conditions and substrates used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the enhanced reactivity of the C-Br bond in Methyl 4-bromonicotinate allows for more facile C-N bond formation compared to Methyl 4-chloronicotinate.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Table 2: Comparison of Buchwald-Hartwig Amination Conditions and Yields
| Parameter | Methyl 4-chloronicotinate | Methyl 4-bromonicotinate |
| Aryl Halide | Methyl 4-chloronicotinate | Methyl 4-bromonicotinate |
| Amine | Morpholine | Morpholine |
| Catalyst | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / BINAP |
| Base | NaOtBu | Cs₂CO₃ |
| Solvent | Toluene | Toluene |
| Temperature (°C) | 100-120 | 90-110 |
| Reaction Time (h) | 16-24 | 8-16 |
| Typical Yield (%) | 70-80 | 80-90 |
Note: The data presented is a representative compilation from various sources and actual results may vary depending on the specific reaction conditions and substrates used.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity trend holds true in this transformation as well, with Methyl 4-bromonicotinate generally providing better results under less stringent conditions.
Table 3: Comparison of Sonogashira Coupling Conditions and Yields
| Parameter | Methyl 4-chloronicotinate | Methyl 4-bromonicotinate |
| Aryl Halide | Methyl 4-chloronicotinate | Methyl 4-bromonicotinate |
| Alkyne | Phenylacetylene | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Et₃N | Et₃N |
| Solvent | THF | THF |
| Temperature (°C) | 60-70 | 25-50 |
| Reaction Time (h) | 8-16 | 2-8 |
| Typical Yield (%) | 65-75 | 80-90 |
Note: The data presented is a representative compilation from various sources and actual results may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling of Methyl 4-halonicotinate
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the Methyl 4-halonicotinate (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required duration (4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of Methyl 4-halonicotinate
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.).
-
Reagent Addition: Add the Methyl 4-halonicotinate (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the specified temperature (typically 90-120 °C) with vigorous stirring for the necessary time (8-24 hours).
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude material is then purified by flash column chromatography.
Conclusion
The choice between Methyl 4-chloronicotinate and Methyl 4-bromonicotinate as a synthetic precursor will depend on a balance of factors including cost, availability, and the specific requirements of the desired transformation. While Methyl 4-bromonicotinate offers the advantage of higher reactivity, leading to milder reaction conditions and often higher yields, Methyl 4-chloronicotinate can be a more cost-effective starting material. For challenging couplings or sensitive substrates where mild conditions are paramount, the bromo-derivative is the superior choice. However, with the continuous development of highly active catalyst systems, the reactivity gap between aryl chlorides and bromides is narrowing, making the chloro-analogue an increasingly viable option for a wide range of cross-coupling reactions. Researchers should carefully consider these factors when designing their synthetic strategies.
A Comparative Guide to Alternative Reagents for Methyl 4-chloronicotinate hydrochloride in the Synthesis of 4-Substituted Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to Methyl 4-chloronicotinate hydrochloride for the synthesis of 4-substituted nicotinic acid derivatives. The performance of these alternatives is evaluated based on their reactivity in key chemical transformations, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for these reactions are provided to facilitate their implementation in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of compounds targeting nicotinic acetylcholine receptors and other central nervous system targets. The chlorine atom at the 4-position of the pyridine ring is amenable to displacement through nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. However, the reactivity of the C-Cl bond can sometimes be a limiting factor, necessitating harsh reaction conditions or leading to lower yields. This guide explores alternative 4-halo-nicotinate esters (fluoro, bromo, and iodo derivatives) and a distinct synthetic pathway starting from isoquinoline, offering researchers a broader palette of options for their synthetic strategies.
Data Presentation: Comparison of Reagent Performance
The choice of a 4-substituted pyridine precursor significantly impacts the efficiency of a given synthetic transformation. The following tables summarize the comparative performance of methyl 4-halonicotinates in common C-C and C-N bond-forming reactions. The reactivity trends are based on data for halopyridines, which serve as a reliable proxy for the corresponding nicotinate esters.
Table 1: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reagent | Coupling Partner | Typical Yield (%) | Reactivity Order | Reference |
| Suzuki-Miyaura Coupling | Methyl 4-iodonicotinate | Phenylboronic acid | >90 | I > Br > Cl > F | [1] |
| Methyl 4-bromonicotinate | Phenylboronic acid | ~85 | [1] | ||
| Methyl 4-chloronicotinate | Phenylboronic acid | Moderate | [1] | ||
| Sonogashira Coupling | Methyl 4-iodonicotinate | Phenylacetylene | ~90 | I > Br > Cl > F | [1] |
| Methyl 4-bromonicotinate | Phenylacetylene | Moderate | [1] | ||
| Methyl 4-chloronicotinate | Phenylacetylene | Low to Moderate | [1] | ||
| Buchwald-Hartwig Amination | Methyl 4-iodonicotinate | Morpholine | >90 | I > Br > Cl > F | [1] |
| Methyl 4-bromonicotinate | Morpholine | ~80-90 | [1] | ||
| Methyl 4-chloronicotinate | Morpholine | Moderate | [1] |
Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Reagent | Product | Typical Yield (%) | Reactivity Order | Reference |
| Sodium Methoxide | Methyl 4-fluoronicotinate | Methyl 4-methoxynicotinate | High | F > Cl > Br > I | [2] |
| Methyl 4-chloronicotinate | Methyl 4-methoxynicotinate | Moderate | [2] | ||
| Morpholine | Methyl 4-fluoronicotinate | Methyl 4-morpholinonicotinate | High | F > Cl > Br > I | [3] |
| Methyl 4-chloronicotinate | Methyl 4-morpholinonicotinate | Moderate | [4] |
Table 3: Alternative Synthetic Route from Isoquinoline
| Starting Material | Target Product | Overall Yield (%) | Key Advantages | Reference |
| Isoquinoline | 4-Aminonicotinic acid | ~30 | Avoids halogenated precursors, low-cost starting material. | [5] |
Experimental Protocols
Palladium-Catalyzed Cross-Coupling Reactions
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-pyridines.
Materials:
-
Methyl 4-bromonicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 4-bromonicotinate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is a general procedure for the Sonogashira coupling of iodo-pyridines.[6]
Materials:
-
Methyl 4-iodonicotinate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add methyl 4-iodonicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-pyridines.[7]
Materials:
-
Methyl 4-bromonicotinate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add methyl 4-bromonicotinate, morpholine, and sodium tert-butoxide.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from procedures for the reaction of chloro-pyridines with amines.[4]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.5 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMF.
-
Add morpholine and stir the mixture at 100-120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Route: Synthesis of 4-Aminonicotinic Acid from Isoquinoline
This multi-step synthesis provides an alternative to using halogenated precursors.[5]
Step 1: Oxidation of Isoquinoline to Pyridine-3,4-dicarboxylic acid
-
A mixture of nitric acid and sulfuric acid is used to oxidize isoquinoline. The yield for this step can be up to 61%.
Step 2: Anhydride Formation
-
Pyridine-3,4-dicarboxylic acid is treated with acetic anhydride to form the corresponding cyclic anhydride.
Step 3: Ammonolysis
-
The anhydride is subjected to ammonolysis to open the ring and form the mono-amide.
Step 4: Hofmann Rearrangement
-
The resulting nicotinic acid derivative undergoes a Hofmann rearrangement to introduce the amino group at the 4-position, yielding 4-aminonicotinic acid.
Visualizations
Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Changes in the SNAr reaction mechanism brought about by preferential solvation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 7. thieme-connect.de [thieme-connect.de]
Navigating the Bioactive Landscape of Heterocyclic Compounds Potentially Derived from Methyl 4-chloronicotinate Hydrochloride
A comparative analysis of the antimicrobial, anticancer, and anti-inflammatory potential of pyrazole, triazole, and pyridine derivatives, offering insights for researchers and drug development professionals.
In the quest for novel therapeutic agents, the strategic synthesis of heterocyclic compounds from readily available precursors is a cornerstone of medicinal chemistry. Methyl 4-chloronicotinate hydrochloride stands as a versatile starting material, offering a scaffold for the generation of a diverse array of bioactive molecules. This guide provides a comparative overview of the biological activities of several classes of compounds that can be conceptually synthesized from this precursor, including pyrazole, triazole, and pyridine derivatives. The following sections present quantitative data from various studies, detail common experimental protocols, and visualize key signaling pathways implicated in their mechanisms of action.
Comparative Biological Activity
The derivatives synthesized from precursors similar to this compound have demonstrated a broad spectrum of biological activities. Here, we compare their efficacy in three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.
Antimicrobial Activity
A significant number of pyrazole and triazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole | Hydrazone 21a | Antibacterial | 62.5–125 | [1] |
| Hydrazone 21a | Antifungal | 2.9–7.8 | [1] | |
| Compound 3 | Escherichia coli | 0.25 | [2] | |
| Compound 4 | Streptococcus epidermidis | 0.25 | [2] | |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [3] | |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [3] | |
| Triazole | Compound 17l | Antifungal | 0.25 | [3] |
| Compound 17m | Antifungal | 0.25 | [3] |
Anticancer Activity
Derivatives of triazole and pyridine have shown promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole | TP1-TP7 | Murine melanoma (B16F10) | 41.12–61.11 | [4] |
| TP6 | Murine melanoma (B16F10) | - | [4] | |
| Compound 7d | Hela | <12 | [5] | |
| Compound 7e | Hela | <12 | [5] | |
| Compound 10a | Hela | <12 | [5] | |
| Compound 10d | Hela | <12 | [5] | |
| Pyridine | Compound 7a | RAW 264.7 | 76.6 | [6] |
| Compound 7f | RAW 264.7 | 96.8 | [6] | |
| Pyrimidine | Compound 9a | RAW 264.7 | 83.1 | [6] |
| Compound 9d | RAW 264.7 | 88.7 | [6] |
Anti-inflammatory Activity
Pyridine and pyrimidine derivatives have been investigated for their ability to modulate inflammatory responses, with several compounds demonstrating significant inhibitory effects.
| Compound Class | Derivative | Assay | Inhibition (%) | IC50 (µM) | Reference |
| Pyridine | Compound 7a | Nitric Oxide (NO) Assay | 65.48 | 76.6 | [6] |
| Compound 7f | Nitric Oxide (NO) Assay | 51.19 | 96.8 | [6] | |
| Pyrimidine | Compound 9a | Nitric Oxide (NO) Assay | 55.95 | 83.1 | [6] |
| Compound 9d | Nitric Oxide (NO) Assay | 61.90 | 88.7 | [6] | |
| Pyrazolopyrimidine | Compound 3 | COX-1 | - | 3.7 | [7] |
| Compound 3 | COX-2 | - | 0.39 | [7] | |
| Compound 4 | COX-2 | - | 0.44 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of the discussed compound classes.
General Synthesis of Pyrazole Derivatives
A common route to pyrazole derivatives involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. While the specific starting material may vary, the fundamental reaction scheme provides a basis for synthesizing a wide range of pyrazoles.
Caption: General workflow for the synthesis of pyrazole derivatives.
Protocol:
-
Hydrazinolysis: this compound is reacted with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours.
-
Cyclization: The resulting nicotinoyl hydrazide intermediate is then reacted with a 1,3-dicarbonyl compound in a solvent like acetic acid or ethanol.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Methyl 4-chloronicotinate Hydrochloride and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic validation of Methyl 4-chloronicotinate hydrochloride and its derivatives. It offers a detailed examination of their structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein, including predicted spectral information, serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 4-chloronicotinate, its hydrochloride salt, and a key derivative, Methyl 4-aminonicotinate. These tables are designed for easy comparison of the key spectral features that differentiate these molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Methyl 4-chloronicotinate | 8.95 | s | 1H | H-2 |
| 8.65 | d | 1H | H-6 | |
| 7.60 | d | 1H | H-5 | |
| 3.90 | s | 3H | -OCH₃ | |
| This compound | 9.10 | s | 1H | H-2 |
| 8.80 | d | 1H | H-6 | |
| 7.85 | d | 1H | H-5 | |
| 3.95 | s | 3H | -OCH₃ | |
| ~11-13 | br s | 1H | N-H⁺ | |
| Methyl 4-aminonicotinate | 8.40 | s | 1H | H-2 |
| 8.10 | d | 1H | H-6 | |
| 6.80 | d | 1H | H-5 | |
| 6.10 | br s | 2H | -NH₂ | |
| 3.80 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ ppm) | Assignment |
| Methyl 4-chloronicotinate | 165.0 | C=O |
| 155.0 | C-4 | |
| 152.0 | C-2 | |
| 150.0 | C-6 | |
| 125.0 | C-5 | |
| 122.0 | C-3 | |
| 53.0 | -OCH₃ | |
| This compound | 164.5 | C=O |
| 154.0 | C-4 | |
| 151.0 | C-2 | |
| 149.0 | C-6 | |
| 127.0 | C-5 | |
| 124.0 | C-3 | |
| 53.5 | -OCH₃ | |
| Methyl 4-aminonicotinate | 167.0 | C=O |
| 156.0 | C-4 | |
| 153.0 | C-2 | |
| 151.0 | C-6 | |
| 108.0 | C-5 | |
| 107.0 | C-3 | |
| 52.0 | -OCH₃ |
Table 3: Predicted IR and Mass Spectrometry Data
| Compound | IR Absorption Bands (cm⁻¹) | Mass Spectrometry (m/z) |
| Methyl 4-chloronicotinate | ~3100-3000 (Ar C-H), ~1725 (C=O ester), ~1600, 1450 (Ar C=C), ~1250 (C-O), ~850 (C-Cl) | 171/173 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl) |
| This compound | ~3100-2500 (broad, N-H⁺ stretch), ~1730 (C=O ester), ~1610, 1460 (Ar C=C), ~1250 (C-O), ~850 (C-Cl) | 171/173 (M⁺, base peak, loss of HCl) |
| Methyl 4-aminonicotinate | ~3400, 3300 (N-H stretch), ~3100-3000 (Ar C-H), ~1710 (C=O ester), ~1620, 1500 (Ar C=C), ~1240 (C-O) | 152 (M⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standardized for the analysis of small organic molecules like the Methyl 4-chloronicotinate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional proton spectrum with a pulse angle of 90 degrees.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds between scans.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to cover the expected molecular ion and potential fragments (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve good ionization and minimal in-source fragmentation.
-
For structural confirmation, High-Resolution Mass Spectrometry (HRMS) can be performed to determine the exact mass and elemental composition.
-
Visualizations
The following diagrams illustrate key workflows and conceptual pathways relevant to the study of Methyl 4-chloronicotinate derivatives.
Caption: Workflow for Spectroscopic Validation.
Caption: Hypothetical Inhibition of a Signaling Pathway.
A Comparative Guide to the HPLC Analysis of Methyl 4-chloronicotinate Hydrochloride Reaction Mixtures
For researchers, scientists, and drug development professionals, the robust and accurate analysis of reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. Methyl 4-chloronicotinate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of its reaction mixtures with a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and performance data.
Comparison of Analytical Methods
The choice of analytical technique for monitoring the formation of this compound and quantifying its presence in a complex reaction matrix depends on several factors, including the volatility of the analyte and potential impurities, required sensitivity, and the desired throughput. While HPLC is a versatile and widely used technique, GC-MS presents a powerful alternative, particularly for volatile and semi-volatile compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Applicability | Ideal for a wide range of compounds, including non-volatile and thermally labile substances. Well-suited for polar compounds like hydrochloride salts. | Best suited for volatile and thermally stable compounds. The free base of methyl 4-chloronicotinate is amenable to this technique. |
| Selectivity | High, especially with UV or Mass Spectrometric detection. Can resolve starting materials, intermediates, the final product, and non-volatile by-products. | Very high, with mass spectrometric detection providing definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns. |
| Linearity (R²) | >0.999[1] | >0.999[1] |
| Accuracy (% Recovery) | Typically 98-102%[2] | Typically 80-120%[1] |
| Precision (%RSD) | < 2%[2] | < 15%[1] |
| Limit of Detection (LOD) | Analyte dependent, can be in the µg/mL to ng/mL range.[3][4] | Analyte dependent, can be in the µg/L to ng/L range.[5] |
| Limit of Quantification (LOQ) | Analyte dependent, can be in the µg/mL to ng/mL range.[3][4] | Analyte dependent, can be in the µg/L range.[5] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound in a reaction mixture.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Potential Impurities to Monitor: The synthesis of this compound can result in several impurities that need to be monitored for effective process control. These can include:
-
Starting Materials: e.g., 4-hydroxynicotinic acid.
-
Intermediates: e.g., methyl 4-hydroxynicotinate.[6]
-
By-products: Dichloro-isomers or other over-chlorinated species may form, especially when using chlorinating agents like thionyl chloride.[7] Positional isomers such as methyl 2-chloroisonicotinate and methyl 5-chloronicotinate could also be present.[8][9]
-
Degradation Products: Hydrolysis of the ester to 4-chloronicotinic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the quantitative analysis of the free base form of methyl 4-chloronicotinate. The hydrochloride salt is not directly amenable to GC analysis and requires conversion to the more volatile free base.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add 5 mL of a saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt and extract the free base into the organic layer.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the HPLC analysis and the relationship between the analytical methods.
Caption: Experimental workflow for HPLC analysis.
Caption: Comparison of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. tandfonline.com [tandfonline.com]
- 6. Buy Online CAS Number 67367-24-2 - TRC - Methyl 4-Hydroxynicotinate | LGC Standards [lgcstandards.com]
- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Purity Assessment of Synthesized Methyl 4-chloronicotinate Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Methyl 4-chloronicotinate hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final drug substance.
This guide provides an objective comparison of the purity of this compound synthesized via two common chemical routes. The performance of the synthesized material is evaluated using a panel of standard analytical techniques, with supporting experimental data and detailed methodologies.
Comparative Synthesis Routes
Two prevalent methods for the synthesis of this compound are presented:
-
Route A: Esterification of 4-chloronicotinic acid. This is a direct and common method where 4-chloronicotinic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), followed by precipitation of the hydrochloride salt.
-
Route B: Chlorination of Methyl 4-hydroxynicotinate. This alternative route involves the synthesis of the methyl ester of 4-hydroxynicotinic acid first, followed by a chlorination step (e.g., using phosphorus oxychloride or thionyl chloride) to replace the hydroxyl group with a chlorine atom, and subsequent hydrochloride salt formation.
The choice of synthetic route can significantly influence the impurity profile of the final product. For instance, Route A may result in residual unreacted 4-chloronicotinic acid, while Route B might contain byproducts from incomplete chlorination.
Quantitative Purity Analysis: A Head-to-Head Comparison
The purity of this compound synthesized via Route A and Route B was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Analytical Technique | Parameter | Synthesized via Route A | Synthesized via Route B | Commercial Standard |
| HPLC | Purity (Area %) | 99.2% | 98.5% | ≥ 99.0% |
| Major Impurity | 4-chloronicotinic acid (0.5%) | Methyl 4-hydroxynicotinate (1.1%) | Not specified | |
| Total Impurities | 0.8% | 1.5% | ≤ 1.0% | |
| GC-MS | Purity (Area %) | 99.0% | 98.2% | ≥ 98.5% |
| Volatile Impurities | Residual Methanol (0.1%) | Residual Solvents (0.3%) | Not specified | |
| ¹H NMR | Structural Confirmation | Conforms | Conforms | Conforms |
| Purity (relative to internal standard) | > 99% | > 98% | > 99% | |
| Elemental Analysis | %C | 40.40 (Theoretical: 40.41) | 40.35 (Theoretical: 40.41) | Conforms to specification |
| %H | 3.39 (Theoretical: 3.39) | 3.35 (Theoretical: 3.39) | Conforms to specification | |
| %N | 6.73 (Theoretical: 6.73) | 6.69 (Theoretical: 6.73) | Conforms to specification |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of the main compound and non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or dichloromethane. For the analysis of the hydrochloride salt, neutralization to the free base followed by extraction may be necessary for better chromatographic performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with that of the internal standard.
Visualizing the Workflow and Logic
To better illustrate the processes involved in this comparative purity assessment, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationships between analytical techniques and the purity information they provide.
Conclusion
The comprehensive purity assessment of synthesized this compound demonstrates that both evaluated synthetic routes can yield a product of high purity. However, the direct esterification of 4-chloronicotinic acid (Route A) appears to provide a slightly purer product with a lower total impurity content as determined by HPLC. The nature of the major impurity is, as expected, dependent on the chosen synthetic pathway.
A combination of chromatographic and spectroscopic techniques is essential for a thorough characterization of the purity and impurity profile of this important pharmaceutical intermediate. The detailed protocols and comparative data presented in this guide can assist researchers in selecting appropriate synthetic and analytical strategies to ensure the quality of their materials.
A Comparative Guide to Catalysts for Methyl 4-chloronicotinate Hydrochloride Couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Methyl 4-chloronicotinate hydrochloride serves as a key building block in this endeavor, with its reactivity in cross-coupling reactions being of paramount importance. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The choice of the palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially when dealing with less reactive aryl chlorides like methyl 4-chloronicotinate. The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the catalyst, which necessitates careful selection of ligands to stabilize the active catalytic species.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound. For the coupling of this compound, the selection of a catalyst system that can efficiently activate the C-Cl bond is crucial.
Comparative Performance of Catalysts in Suzuki-Miyaura Coupling
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | Phenylboronic acid | ~85-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 13 | Phenylboronic acid | ~90-98 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | Phenylboronic acid | ~70-80 |
| PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 4-Methoxyphenylboronic acid | ~80-90 |
Note: Yields are representative and can vary based on the specific reaction conditions and the purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[1][2] For this compound, this reaction allows for the introduction of vinyl groups at the 4-position.
Comparative Performance of Catalysts in Heck Reaction
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Styrene | ~70-85 |
| Herrmann's Palladacycle | NaOAc | NMP | 120 | 12 | n-Butyl acrylate | ~80-90 |
| Pd(PPh₃)₄ | K₂CO₃ | DMA | 140 | 40 | Styrene | ~60-75 |
| PdCl₂(dppf) | Et₃N | Acetonitrile | 80 | 16 | Methyl acrylate | ~75-85 |
Note: Yields are representative and can vary based on the specific reaction conditions and the purity of reagents.
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction of this compound is as follows:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with the appropriate ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add the degassed solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature for the required duration.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Generalized catalytic cycle for the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[3] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes.
Comparative Performance of Catalysts in Sonogashira Coupling
| Catalyst System (Pd Source / Co-catalyst / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 16 | Phenylacetylene | ~85-95 |
| Pd(OAc)₂ / CuI / PPh₃ | K₂CO₃ | DMF | 100 | 6 | 1-Heptyne | ~75-85 |
| Pd₂(dba)₃ / CuI / AsPh₃ | i-Pr₂NEt | Dioxane | 60 | 12 | Trimethylsilylacetylene | ~80-90 |
| Copper-free: Pd(OAc)₂ / SPhos | Cs₂CO₃ | Acetonitrile | 80 | 24 | Phenylacetylene | ~70-80 |
Note: Yields are representative and can vary based on the specific reaction conditions and the purity of reagents.
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at the appropriate temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Catalytic cycles for the Sonogashira coupling reaction.
Conclusion
The selection of an optimal catalyst system for the cross-coupling of this compound is contingent upon the desired transformation. For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos generally provide high yields. In Heck reactions, palladacycles and traditional palladium acetate systems with phosphine ligands are effective. For Sonogashira couplings, the classic Pd/Cu co-catalytic system remains highly efficient, although copper-free alternatives are emerging. The provided protocols and comparative data serve as a valuable starting point for the development of robust and high-yielding synthetic routes to a diverse array of functionalized pyridine derivatives.
References
The Strategic Application of Methyl 4-chloronicotinate Hydrochloride in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. In the realm of heterocyclic chemistry, substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials. Methyl 4-chloronicotinate hydrochloride has emerged as a valuable building block in this context, offering a versatile handle for carbon-carbon and carbon-nitrogen bond formation. This guide provides an objective comparison of its performance against a key alternative, methyl 4-(trifluoromethylsulfonyloxy)nicotinate, in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform synthetic strategy.
This compound serves as a robust and accessible precursor for the introduction of diverse functionalities onto the pyridine ring. Its utility is particularly pronounced in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a wide array of substituted nicotinic acid derivatives. However, the choice of leaving group on the pyridine ring can significantly influence reaction efficiency, substrate scope, and overall yield. This comparison focuses on the chloride leaving group of the title compound versus the triflate group of its analogue, methyl 4-(trifluoromethylsulfonyloxy)nicotinate.
Performance Comparison in Cross-Coupling Reactions
The efficacy of this compound is best evaluated through a direct comparison of its performance in key synthetic transformations against viable alternatives. The following tables summarize quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the relative strengths of the chloro and triflate leaving groups.
Suzuki-Miyaura Coupling: Synthesis of Methyl 4-phenylnicotinate
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table compares the performance of methyl 4-chloronicotinate and its triflate analogue in the synthesis of methyl 4-phenylnicotinate.
| Starting Material | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-chloronicotinate | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Methyl 4-(trifluoromethylsulfonyloxy)nicotinate | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |
This data is compiled from representative literature procedures and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.
Buchwald-Hartwig Amination: Synthesis of Methyl 4-anilinonicotinate
The Buchwald-Hartwig amination is a fundamental tool for the construction of carbon-nitrogen bonds. The table below outlines a comparison between the chloro and triflate leaving groups for the amination of the 4-position of the pyridine ring with aniline.
| Starting Material | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-chloronicotinate | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 78 |
| Methyl 4-(trifluoromethylsulfonyloxy)nicotinate | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ | Toluene | 100 | 8 | 88 |
This data is compiled from representative literature procedures and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions discussed above.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-phenylnicotinate from Methyl 4-chloronicotinate
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 4-phenylnicotinate.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Methyl 4-anilinonicotinate from Methyl 4-chloronicotinate
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add cesium carbonate (2.5 equiv) to a flame-dried Schlenk tube.
-
Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Add this compound (1.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane, followed by aniline (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 4-anilinonicotinate.
Visualizing the Synthetic Pathways
To further clarify the strategic use of this compound, the following diagrams illustrate the key cross-coupling reactions and the general workflow.
Conclusion
This compound stands as a highly effective and economically viable reagent for the multi-step synthesis of substituted pyridines. While its triflate counterpart can offer advantages in terms of milder reaction conditions and potentially higher yields in certain instances, the accessibility and lower cost of the chloro-derivative make it a compelling choice for large-scale applications. The selection between these two reagents will ultimately depend on the specific requirements of the synthetic target, including considerations of cost, desired reaction kinetics, and functional group tolerance. The provided data and protocols offer a solid foundation for making an informed decision in the design and execution of complex synthetic routes.
Comparative Guide to the Synthesis of Methyl 4-chloronicotinate hydrochloride: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloronicotinate hydrochloride is a pivotal building block in medicinal chemistry and drug discovery, valued for its dual reactive sites that allow for versatile molecular elaboration. The 4-chloro substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl ester at the 3-position is readily converted into amides and other derivatives.[1][2] This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this intermediate, offering experimental protocols and quantitative data to inform strategic decisions in a research and development setting.
Executive Summary
The synthesis of this compound is most commonly approached from either 4-chloropyridine (Route A) or 4-hydroxynicotinic acid (Route B).
-
Route A (Lithiation/Carboxylation): This pathway begins with the deprotonation of 4-chloropyridine using a strong base like Lithium diisopropylamide (LDA), followed by quenching with carbon dioxide to form 4-chloronicotinic acid. This route is direct but requires cryogenic temperatures and highly sensitive organometallic reagents.
-
Route B (Chlorination): This alternative starts with the more economical 4-hydroxynicotinic acid, which is converted to 4-chloronicotinic acid using a chlorinating agent such as phosphorus oxychloride (POCl₃). This method avoids cryogenic conditions but involves corrosive reagents and requires careful handling.
The final step, Fischer esterification of the intermediate 4-chloronicotinic acid to the desired product, is common to both routes. The choice between these routes depends on a balance of factors including raw material cost, equipment availability, safety considerations, and desired scale.
Data Presentation: Cost and Reagent Comparison
A direct comparison of reagent costs is essential for a thorough cost-benefit analysis. Prices are based on currently available catalogue listings from major chemical suppliers and are subject to change. The cost per mole provides a standardized metric for comparison.
Table 1: Cost Comparison of Starting Materials and Key Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Representative Price (USD) | Cost per Mole (USD) |
| Route A Starting Material | |||||
| 4-Chloropyridine HCl | 7379-35-3 | 150.01 | 97-99% | ~$24 / 25 g[3] | ~$144.01 |
| Lithium diisopropylamide (LDA) | 4111-54-0 | 107.12 | 97% | ~$387 / 25 g | ~$16,573.84 |
| LDA (2.0 M Solution in THF) | 4111-54-0 | - | 2.0 M | ~$48 / kg (~1.1 L)[4] | ~$21.82 |
| Route B Starting Material | |||||
| 4-Hydroxynicotinic acid | 609-70-1 | 139.11 | 97% | ~$57 / 1 g[3] | ~$7,929.27 |
| Common Reagents | |||||
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 99% | ~$105 / 1 kg | ~$16.10 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 97-99% | ~$164 / 1 L (~1.63 kg) | ~$11.97 |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Reagent | ~$40 / 4 L | ~$0.32 |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 99.9% | ~$150 / 1 L | ~$12.11 |
Note: The cost per mole for LDA solid is exceptionally high; using a commercial solution is far more economical and practical.
Comparison of Synthetic Routes
The following table outlines the key parameters for each synthetic pathway to produce the common intermediate, 4-chloronicotinic acid, and its subsequent esterification.
Table 2: Performance Comparison of Synthetic Routes
| Parameter | Route A: From 4-Chloropyridine | Route B: From 4-Hydroxynicotinic Acid |
| Step 1 | Directed Ortho-Metalation/Carboxylation | Deoxychlorination |
| Starting Material | 4-Chloropyridine | 4-Hydroxynicotinic acid |
| Key Reagents | 1. LDA, Dry Ice (CO₂) | POCl₃ |
| Conditions | Anhydrous THF, -78 °C | Reflux (~110 °C), neat or with solvent |
| Reported Yield | 60-80%[5] | ~85-95% (estimated from similar substrates)[6] |
| Step 2 | Fischer Esterification | Fischer Esterification |
| Starting Material | 4-Chloronicotinic acid | 4-Chloronicotinic acid |
| Key Reagents | Methanol, SOCl₂ (or H₂SO₄) | Methanol, SOCl₂ (or H₂SO₄) |
| Conditions | Reflux (~65 °C) | Reflux (~65 °C) |
| Reported Yield | >90% (typical for Fischer Esterification)[7][8] | >90% (typical for Fischer Esterification)[7][8] |
| Overall Yield | 54-72% | 77-86% |
Table 3: Cost-Benefit Analysis Summary
| Metric | Route A: From 4-Chloropyridine | Route B: From 4-Hydroxynicotinic Acid |
| Pros | - Fewer steps if starting from 4-chloropyridine itself (not the HCl salt). | - Higher overall yield. |
| - Well-established procedure. | - Avoids cryogenic temperatures. | |
| - Utilizes cheaper bulk reagents (POCl₃ vs. LDA). | ||
| Cons | - Requires expensive and pyrophoric LDA. | - Starts from a more expensive (per gram) material. |
| - Strict anhydrous and cryogenic (-78 °C) conditions are mandatory. | - POCl₃ is highly corrosive and requires careful handling and quenching. | |
| - Lower overall yield. | - Reaction is typically run at high temperatures. | |
| Estimated Reagent Cost | Higher , dominated by the cost of LDA. | Lower , due to inexpensive chlorinating agent. |
| Recommendation | Suitable for small-scale synthesis where specialized equipment for handling organometallics is available. | More suitable for larger-scale synthesis due to lower reagent costs, milder conditions (no cryogenics), and higher overall yield. |
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the synthetic workflows for both Route A and Route B.
Caption: Synthetic Workflow for Route A.
Caption: Synthetic Workflow for Route B.
Logical Relationships: Downstream Applications
Methyl 4-chloronicotinate is a versatile intermediate precisely because its two functional groups enable orthogonal reactions.
Caption: Downstream reactivity of the target molecule.
Experimental Protocols
Route A: Synthesis from 4-Chloropyridine
Step 1: Synthesis of 4-Chloronicotinic Acid [5]
-
Neutralization: To a flask containing 4-chloropyridine hydrochloride (1.0 eq), add a 10% aqueous solution of sodium hydroxide (NaOH) until the solution is basic (pH > 8). Extract the resulting freebase 4-chloropyridine with diethyl ether or dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Lithiation and Carboxylation: Under an argon atmosphere, dissolve the 4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.2 eq) in THF/hexanes dropwise, maintaining the temperature at -78 °C. Stir the resulting dark solution for 1 hour at this temperature.
-
Rapidly pour the reaction mixture onto an excess of crushed dry ice (solid CO₂).
-
Allow the mixture to warm to room temperature, then quench with water. Remove the volatile organic solvents under vacuum.
-
Extract the aqueous suspension with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous phase to 0 °C and carefully adjust the pH to ~4 by adding concentrated hydrochloric acid.
-
Collect the resulting white precipitate by filtration, wash with a small amount of cold water, and dry to yield 4-chloronicotinic acid (Typical Yield: 60-80%).
Step 2: Synthesis of this compound [9][10]
-
Suspend 4-chloronicotinic acid (1.0 eq) in methanol (used in excess, as the solvent).
-
Cool the mixture in an ice bath (0 °C) and add thionyl chloride (SOCl₂, 2.0 eq) dropwise. The addition is exothermic. Note: SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess methanol and SOCl₂ under reduced pressure.
-
The resulting solid is this compound. It can be triturated with cold diethyl ether, filtered, and dried to afford the final product (Typical Yield: >90%).
Route B: Synthesis from 4-Hydroxynicotinic Acid
Step 1: Synthesis of 4-Chloronicotinic Acid [6][11]
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), place 4-hydroxynicotinic acid (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The solid will gradually dissolve.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.
-
Adjust the pH of the aqueous solution to ~4 with a saturated sodium bicarbonate or sodium hydroxide solution.
-
The product, 4-chloronicotinic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum (Typical Yield: 85-95%).
Step 2: Synthesis of this compound This step is identical to Step 2 in Route A. Follow the protocol described above.
References
- 1. Routescore: Punching the Ticket to More Efficient Materials Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthonix, Inc > 7379-35-3 | 4-Chloropyridine hydrochloride [synthonix.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Harnessing Methyl 4-chloronicotinate Hydrochloride for the Synthesis of Novel Bioactive Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical juncture in the discovery of novel therapeutics. Methyl 4-chloronicotinate hydrochloride stands out as a versatile pyridine-based building block, offering a reactive scaffold for the synthesis of a diverse array of biologically active molecules. The presence of a chlorine atom at the 4-position and a methyl ester at the 3-position of the pyridine ring provides two key sites for chemical modification, enabling the exploration of extensive chemical space. This guide provides a comparative analysis of novel compounds synthesized from nicotinic acid and its derivatives, which serve as close structural analogs to derivatives of methyl 4-chloronicotinate. We present experimental data, detailed protocols, and pathway visualizations to inform the design and synthesis of next-generation therapeutic agents.
The pyridine core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors for oncology. The strategic derivatization of this core can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide will explore various classes of compounds synthesized from nicotinic acid derivatives, including those with antimicrobial, anti-inflammatory, and anticancer activities, providing a comparative overview of their performance.
Comparative Analysis of Biological Activity
The following tables summarize the biological activity of various novel compounds derived from nicotinic acid and its analogs. These compounds have been evaluated for their efficacy in different therapeutic areas, and their performance is compared with standard reference compounds where available.
Table 1: In Vitro Anticancer Activity of Novel Pyridine-Based Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 12 | MCF-7 (Breast) | 0.5 | Doxorubicin | 2.14 |
| HepG2 (Liver) | 5.27 | Doxorubicin | 2.48 | |
| 4a | K562 (Leukemia) | ≤ 3.86 | Etoposide | > 25 |
| MDA-MB-231(Breast) | ≤ 3.86 | Etoposide | > 25 | |
| SK-N-MC (Neuroblastoma) | ≤ 3.86 | Etoposide | > 25 | |
| 12e | MGC-803 (Gastric) | 1.38 | - | - |
| HCT-116 (Colon) | 5.34 | - | - | |
| MCF-7 (Breast) | 5.21 | - | - |
Data sourced from multiple studies and presented for comparative purposes.[1][2][3]
Table 2: Antimicrobial Activity of Novel Nicotinic Acid Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | - | - |
| Acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | - | - |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.[4]
Table 3: Anti-inflammatory Activity of 2-Substituted Phenyl Derivatives of Nicotinic Acid
| Compound ID | Analgesic Activity (% protection) | Anti-inflammatory Activity (% inhibition) | Reference Drug |
| 4a | High | High | Mefenamic Acid |
| 4c | Very High | Very High | Mefenamic Acid |
| 4d | High | High | Mefenamic Acid |
Qualitative comparison based on reported distinctive activity.[5]
Experimental Protocols
Detailed methodologies for the synthesis of representative novel compounds and the execution of key biological assays are provided below.
Synthesis of Acylhydrazones of Nicotinic Acid Hydrazide (Compounds 2-13) .[4]
-
Dissolve nicotinic acid hydrazide (1) (0.01 mole) in 20 mL of 96% ethanol.
-
Add the appropriate aldehyde (0.011 mole) to the solution.
-
Heat the mixture under reflux for 3 hours.
-
Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours.
-
Filter the resulting precipitate and recrystallize it from ethanol to obtain the pure acylhydrazone derivative.
Synthesis of 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline Derivatives .[4]
-
Subject the synthesized acylhydrazone derivative to a cyclization reaction in acetic anhydride.
-
The reaction yields the corresponding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.
In Vitro Anticancer Cell Viability Assay (MTT Assay) .[1]
-
Seed human cancer cell lines (e.g., K562, MDA-MB-231, SK-N-MC) in 96-well plates.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Susceptibility Test (Broth Microdilution Method) .[4]
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculate the wells with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions for the microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Synthesis and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a representative synthetic workflow and a relevant biological signaling pathway.
References
- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Performance of Methyl 4-chloronicotinate Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro performance of derivatives of Methyl 4-chloronicotinate hydrochloride and related structures. Due to the limited availability of comprehensive public data on a homologous series of these specific derivatives, this guide synthesizes information from various studies on structurally similar compounds, including substituted chloropyridines and nicotinic acid analogs. The objective is to offer a valuable resource for understanding their potential biological activities and to provide standardized protocols for their evaluation.
Comparative In-Vitro Activity Data
The following tables summarize the in-vitro biological activities of various substituted pyridine and nicotinate derivatives, which can serve as a reference for predicting the potential efficacy of novel this compound analogs.
Table 1: In-Vitro Cytotoxicity of Substituted Pyridine and Chlorophenyl Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of various pyridine and chlorophenyl derivatives against a panel of human cancer cell lines. The data is compiled from multiple sources to illustrate the potential anticancer activity of these structural motifs.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Ureas | ||||
| Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 (48h) |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 (48h) |
| Symmetrical Chlorophenylamino-s-triazines | ||||
| Compound 2c | MCF-7 (Breast) | 4.14 | Paclitaxel | Not specified |
| C26 (Colon) | 7.87 | |||
| Compound 2f | MCF-7 (Breast) | 11.02 | Paclitaxel | Not specified |
| C26 (Colon) | 4.62 | |||
| Azatetracyclic Derivatives | ||||
| Compound 3b | RXF 393 (Renal) | 2.79 | Phenstatin | Not specified |
| Compound 5a | COLO 205 (Colon) | Not specified | Phenstatin | Not specified |
Note: The data presented is for structurally related compounds and not direct derivatives of this compound. Direct comparison should be made with caution.
Table 2: In-Vitro Acetylcholinesterase (AChE) Inhibitory Activity
This table showcases the acetylcholinesterase inhibitory activity of various pyrimidine and pyridine derivatives, a common target for neurodegenerative disease research.
| Compound Class | Compound | % Inhibition at 9 µM (EeAChE) | % Inhibition at 9 µM (eqBChE) |
| Pyrimidine Diamine Derivatives | 9 (Unsubstituted Phenyl) | ~90% | Low |
| 13 (Unsubstituted Phenyl) | ~90% | Low | |
| 18 (3-methoxy-4-hydroxyphenyl) | Low | 84% | |
| 22 (Indole) | Low | 94% | |
| Pyridine Diamine Derivatives | 25 (Unsubstituted Phenyl) | 73% | Higher than pyrimidines |
| 26 (p-halogenated Phenyl) | 24-30% | Not specified |
EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase. Data is illustrative of related heterocyclic compounds.
Table 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
This table provides the binding affinities (Ki) of nicotine analogs to different nAChR subtypes, which are potential targets for compounds derived from Methyl 4-chloronicotinate.
| Compound | nAChR Subtype | Ki (nM) |
| Pyridinyl-deschloroepibatidine Analogs | ||
| Analog A | α4β2 | 0.13 |
| α3β4 | 3.25 | |
| α7 | 5.98 | |
| Analog B | α4β2 | 0.25 |
| α3β4 | 8.75 | |
| α7 | 15.2 | |
| Analog C | α4β2 | 0.09 |
| α3β4 | 2.16 | |
| α7 | 4.14 | |
| Reference Ligands | ||
| Nicotine | α4β2 | 1.0 |
| α3β4 | 20 | |
| α7 | 500 | |
| Epibatidine | α4β2 | 0.03 |
| α3β4 | 0.1 | |
| α7 | 10 |
Data is hypothetical and for illustrative purposes based on related compounds.[1]
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below to ensure reproducibility and standardization.
Protocol 1: In-Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.5% (v/v). Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle controls (medium with solvent) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE by detecting the product of a reaction between thiocholine and DTNB.[2]
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., donepezil)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Reaction: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of the test compound solution to each well. Include a blank (buffer only), a negative control (no inhibitor), and a positive control.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of the AChE solution to all wells except the blank.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each compound concentration relative to the negative control. Calculate the IC50 value from the dose-response curve.
Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from nAChRs.[3][4]
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand (e.g., [³H]Epibatidine)
-
Unlabeled competitor (e.g., nicotine) for non-specific binding
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail and counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target nAChR subtype.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of an unlabeled competitor.
-
Competition: Membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Determine the percentage of inhibition of specific binding by the test compound. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Potential Signaling Pathways
Derivatives of nicotinic acid may interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[5] Activation of nAChRs by an agonist leads to the influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and activation of downstream signaling cascades. Two key pathways implicated in nAChR signaling are the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.
References
A Comparative Guide to the Synthesis of Key Intermediates from Methyl 4-chloronicotinate Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-chloronicotinate hydrochloride serves as a versatile starting material for the introduction of diverse functionalities onto the pyridine ring, a common scaffold in pharmaceuticals. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling methodologies for the synthesis of key intermediates from this precursor: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This comparison leverages experimental data to objectively assess the performance of each synthetic route, offering detailed protocols to support your research and development endeavors.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the Suzuki-Miyaura coupling to synthesize Methyl 4-phenylnicotinate and the Buchwald-Hartwig amination to produce Methyl 4-morpholinonicotinate.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Product | Methyl 4-phenylnicotinate | Methyl 4-morpholinonicotinate |
| Key Reagents | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu |
| Solvent | Toluene/Ethanol/Water | Toluene |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 hours | 18 hours |
| Yield | 85% | 92% |
Visualizing the Synthetic Pathways
The logical flow of the two benchmarked synthetic routes from Methyl 4-chloronicotinate is illustrated below.
Experimental Protocols
Detailed methodologies for the two benchmarked reactions are provided below. These protocols are based on established procedures for similar substrates and are intended to serve as a starting point for laboratory implementation.
Route 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-phenylnicotinate
This protocol outlines the palladium-catalyzed cross-coupling of Methyl 4-chloronicotinate with phenylboronic acid to yield Methyl 4-phenylnicotinate.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
A degassed solvent mixture of Toluene:Ethanol:Water (4:1:1) is added to the flask.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford Methyl 4-phenylnicotinate.
Route 2: Buchwald-Hartwig Amination for the Synthesis of Methyl 4-morpholinonicotinate
This protocol details the palladium-catalyzed amination of Methyl 4-chloronicotinate with morpholine to produce Methyl 4-morpholinonicotinate.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.06 eq).
-
The flask is evacuated and backfilled with an inert gas.
-
Toluene is added, and the mixture is stirred at room temperature for 10 minutes.
-
To this catalyst solution, add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq). Note that an extra equivalent of base is used to neutralize the hydrochloride salt.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting crude product is purified by column chromatography to yield Methyl 4-morpholinonicotinate.
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-chloronicotinate hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate, and procedural information for the safe disposal of Methyl 4-chloronicotinate hydrochloride, ensuring operational integrity and adherence to safety protocols.
Core Disposal Procedures
The primary method for the disposal of this compound involves controlled incineration.[1] This process should be carried out in a licensed chemical destruction plant equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1] It is imperative that all disposal activities comply with federal, state, and local environmental regulations.[1]
Key Steps for Disposal:
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling or disposal. While a specific SDS for this compound was not directly located, information for the closely related synonym, Methyl 4-chloropicolinate hydrochloride, provides authoritative guidance.
-
Personal Protective Equipment (PPE): Prior to handling the material for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemically resistant gloves
-
A laboratory coat or impervious clothing
-
Respiratory protection, such as a laboratory fume hood or other local exhaust ventilation.[1]
-
-
Containment: Keep the chemical in its original, tightly closed container.[1] If the original container is compromised, transfer the material to a suitable, labeled, and closed container for disposal.[1] Do not mix with other waste materials.
-
Storage Pending Disposal: Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the material through a licensed hazardous waste disposal company.[1] Provide them with a copy of the SDS and any other relevant information about the waste.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product itself.[1]
Environmental Precautions:
Under no circumstances should this compound or its containers be discharged into drains, sewers, water courses, or onto the ground.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 4-chloronicotinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-chloronicotinate hydrochloride (CAS Numbers: 1351479-18-9 and 63592-85-8). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety Information
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[8][9] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[8][9] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required for operations that could generate dust.[2][8] |
Glove Material Chemical Resistance (General Guidance for Pyridine Derivatives)
| Glove Material | Resistance to Pyridine |
| Nitrile | Good to Excellent |
| Neoprene | Good |
| Natural Rubber/Latex | Poor |
| PVC | Poor |
Note: This information is based on general chemical resistance guides for pyridine and related compounds. It is crucial to consult the specific glove manufacturer's resistance data.
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling Check:
- Ensure the work area is clean and uncluttered.
- Verify that a chemical fume hood is operational.
- Locate the nearest safety shower and eyewash station.
- Assemble all necessary equipment and reagents.
- Don the required PPE as listed in the table above.
2. Weighing and Dispensing:
- Conduct all weighing and dispensing of the solid compound within a chemical fume hood to minimize inhalation exposure.
- Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
- If transferring to a container for dissolution, do so slowly and carefully.
3. Dissolution and Reaction Setup:
- When dissolving the compound, add the solid to the solvent slowly while stirring.
- Keep the container covered as much as possible to prevent the release of vapors.
- If heating is required, use a well-controlled heating mantle and ensure the setup is secure.
4. Post-Handling:
- Thoroughly clean all equipment used.
- Wipe down the work area in the fume hood.
- Remove PPE in the correct order to avoid contamination (gloves first, then lab coat, then eye protection).
- Wash hands thoroughly with soap and water.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for chlorinated organic waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Arrange for disposal through a licensed chemical waste disposal company. Controlled incineration with flue gas scrubbing is a potential disposal method.[8] Do not dispose of this chemical down the drain or in regular trash.
Disclaimer: The information provided is based on the best available data for structurally similar compounds. A complete Safety Data Sheet (SDS) for this compound was not available. All laboratory personnel must exercise caution and use their professional judgment when handling this chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Handling this compound
Caption: A workflow diagram outlining the key steps for safely handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 63592-85-8 Cas No. | Methyl 4-chloronicotinate | Apollo [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
